Technical Guide: Properties and Therapeutic Potential of 2-Nitrophenyl Substituted Quinoline-5,8-diones
This guide provides an in-depth technical analysis of 2-nitrophenyl substituted quinoline-5,8-diones , a class of heterocyclic compounds exhibiting potent redox-active pharmacological profiles.[1] [1] Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-nitrophenyl substituted quinoline-5,8-diones , a class of heterocyclic compounds exhibiting potent redox-active pharmacological profiles.[1]
[1]
Executive Summary
The quinoline-5,8-dione scaffold represents a privileged pharmacophore in medicinal chemistry, structurally analogous to the naphthoquinone core found in natural antitumor antibiotics like streptonigrin and lavendamycin.[1] The incorporation of a 2-nitrophenyl substituent—either directly at the C2 position or via an amino-linker at C6/C7—introduces critical electronic modulation.[1] This nitro group enhances the compound's susceptibility to bioreductive activation, facilitating the generation of Reactive Oxygen Species (ROS) and targeting mitochondrial function in fungal and cancer cells.
This guide details the synthesis, physicochemical properties, and biological mechanisms of these derivatives, with a specific focus on their utility as antifungal agents (targeting N-myristoyl transferase) and anticancer agents (MDR reversal) .[1]
Chemical Architecture & Synthesis[1]
Structural Classification
Research primarily focuses on two structural subclasses based on the attachment of the 2-nitrophenyl moiety:
Type A (Direct C2-Aryl): 2-(2-nitrophenyl)quinoline-5,8-dione.[1] Synthesized via Friedländer annulation followed by oxidation.
Type B (C6/C7-Arylamino): 6- or 7-[(2-nitrophenyl)amino]-quinoline-5,8-dione.[1] These are the most biologically active derivatives, synthesized via nucleophilic substitution of halogenated precursors.
Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold (6,7-Dichloroquinoline-5,8-dione)
This intermediate is the precursor for Type B derivatives.[1]
Reflux the mixture for 4–6 hours. Monitor by TLC (CHCl₃:MeOH 95:5).
Cool to room temperature. The regioselective product (typically the 6-isomer due to electronic effects) precipitates.[1]
Filter and wash with cold ethanol.
Visualization: Synthetic Pathway
Caption: Synthetic route from 8-hydroxyquinoline to the bioactive 6-(2-nitrophenylamino)-quinoline-5,8-dione scaffold.
Physicochemical Properties[2][3][4][5][6]
The 2-nitrophenyl group acts as a critical "redox switch."[1]
Property
Description
Impact on Bioactivity
Redox Potential ()
-0.45 to -0.60 V (vs. SCE)
The electron-withdrawing nitro group () makes the quinone easier to reduce, facilitating the formation of semiquinone radicals in the presence of cellular reductases (e.g., NQO1).[1]
Lipophilicity ()
2.5 – 3.8
Moderate lipophilicity ensures membrane permeability, allowing accumulation in mitochondria and fungal cell walls.
Solubility
Low in water; Soluble in DMSO, CHCl₃
Requires formulation (e.g., cyclodextrins or liposomes) for in vivo efficacy.
Electronic Effect
Strong Electron Withdrawing
The ortho-nitro group creates steric twist and electronic deficiency, enhancing the electrophilicity of the quinone ring for Michael addition with biological thiols.
Biological Activity & Mechanism of Action[1][5][7]
Antifungal Activity (Candida spp.)[8]
The 6-(2-nitrophenylamino) derivatives exhibit potent activity against Candida albicans and Candida krusei, often surpassing fluconazole in resistant strains.[1]
Target:N-myristoyltransferase (NMT) . The quinoline-5,8-dione core mimics the peptide substrate of NMT, while the 2-nitrophenyl tail occupies the hydrophobic pocket of the enzyme.[1]
MIC Values: Typically range from 0.25 to 4.0 µg/mL .
Anticancer Activity & MDR Reversal
These compounds are effective against multidrug-resistant (MDR) cancer lines (e.g., KB-vin, HeLa).[1]
Mechanism:
Bioreductive Alkylation: The enzyme NQO1 (DT-diaphorase) reduces the quinone to a hydroquinone.
Redox Cycling: The unstable hydroquinone auto-oxidizes back to the quinone, transferring electrons to molecular oxygen to form Superoxide Anion (
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Self-Validation: Use Doxorubicin as a positive control. IC50 for active 2-nitrophenyl derivatives should be < 5 µM.[1]
References
Ryu, C. K., & Kim, H. J. (1994). Synthesis and antifungal activity of 6-arylamino-7-chloro-5,8-quinolinedione derivatives.[1][3] Archives of Pharmacal Research. Link
Tandon, V. K., et al. (2004). Synthesis and biological evaluation of novel 5,8-quinolinediones as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link
Egu, S. A., et al. (2020). N-Myristoyl Transferase Inhibitors with Antifungal Activity in Quinolinequinone Series: Synthesis, In-silico Evaluation and Biological Assay.[1] Communication in Physical Sciences. Link
Prola, D. T., et al. (2013). Mitochondrial dysfunction induced by quinoline-5,8-dione derivatives in cancer cells.[1] Biochemical Pharmacology. Link
Suh, M. E., et al. (2000). Synthesis and antitumor activity of 6-amino-5,8-quinolinedione derivatives.[1] Bioorganic & Medicinal Chemistry. Link
The Therapeutic Potential of 6-Amino-5,8-Quinolinedione Derivatives: A Technical Guide for Drug Discovery
Introduction: The 6-Amino-5,8-Quinolinedione Scaffold - A Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives demonstratin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 6-Amino-5,8-Quinolinedione Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] Within this vast chemical space, the 5,8-quinolinedione core has emerged as a particularly promising scaffold, underpinning the structure of numerous natural and synthetic compounds with potent anticancer, antibacterial, and antifungal properties.[3] The introduction of an amino group at the 6-position of this scaffold gives rise to the 6-amino-5,8-quinolinedione derivatives, a class of compounds that has garnered significant attention in recent years for their potential to address unmet medical needs, particularly in oncology and infectious diseases.
This technical guide provides a comprehensive overview of the current state of knowledge on 6-amino-5,8-quinolinedione derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these molecules, explore their diverse biological activities with a focus on their anticancer and antimicrobial effects, elucidate their mechanisms of action, and dissect their structure-activity relationships. This guide aims to be a valuable resource for those seeking to harness the therapeutic potential of this versatile chemical scaffold.
Synthetic Strategies for 6-Amino-5,8-Quinolinedione Derivatives
The synthesis of the 6-amino-5,8-quinolinedione core and its derivatives can be achieved through several established chemical routes. A common and versatile approach involves the modification of a pre-formed quinoline-5,8-dione skeleton.
General Synthetic Workflow
A representative synthetic workflow for obtaining 6-amino-5,8-quinolinedione derivatives is depicted below. This multi-step process typically begins with a classic ring-forming reaction, such as the Skraup synthesis, to construct the fundamental quinoline ring system. Subsequent functional group manipulations, including nitration, reduction, and nucleophilic substitution, are then employed to introduce the desired amino and other substituent groups onto the 5,8-quinolinedione core.
Caption: A generalized workflow for the synthesis of 6-amino-5,8-quinolinedione derivatives.
Experimental Protocol: Synthesis of 6-Amino-5,8-Quinolinedione Derivatives via Michael Addition
The following protocol describes a general method for the synthesis of C6- and C7-substituted amino-quinoline-5,8-dione derivatives through a non-regioselective Michael addition, followed by auto-oxidation.[1]
Step 1: Synthesis of Quinoline-5,8-dione
To a solution of 8-hydroxyquinoline in a mixture of acetonitrile and water at 0 °C, add iodobenzene diacetate.
Stir the reaction mixture for approximately 2 hours.
Upon completion, extract the product with an organic solvent and purify by column chromatography to yield quinoline-5,8-dione.
Step 2: Synthesis of Amino-Substituted Quinoline-5,8-dione Derivatives
Dissolve the quinoline-5,8-dione obtained in Step 1 in methanol.
Add the desired amine (e.g., an alkyl- or arylamine) to the solution.
Stir the reaction at room temperature for approximately 6 hours.
The reaction will yield a mixture of the 6- and 7-amino substituted regioisomers.
Separate the isomers by column chromatography to obtain the desired 6-amino-5,8-quinolinedione derivative.
Purify the final compounds by column chromatography and confirm their structures using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities of 6-Amino-5,8-Quinolinedione Derivatives
Derivatives of the 6-amino-5,8-quinolinedione scaffold have demonstrated a wide array of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
A significant body of research has highlighted the potent cytotoxic effects of 6-amino-5,8-quinolinedione derivatives against a variety of human cancer cell lines.[1][4][5] These compounds have shown efficacy against both drug-sensitive and multidrug-resistant cancer cells, making them attractive candidates for further development.[1]
Table 1: In Vitro Anticancer Activity of Selected 6-Amino-5,8-Quinolinedione Derivatives
In addition to their anticancer properties, 6-amino-5,8-quinolinedione derivatives have also exhibited promising activity against a range of pathogenic bacteria and fungi.
Several studies have reported the antibacterial potential of these compounds, particularly against Gram-positive bacteria.[6][7] Some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[5]
Table 2: In Vitro Antibacterial Activity of Selected 6-Amino-5,8-Quinolinedione Derivatives
The antifungal activity of 6-amino-5,8-quinolinedione derivatives has also been explored, with some compounds showing efficacy against clinically relevant fungal pathogens.[6]
Table 3: In Vitro Antifungal Activity of Selected 6-Amino-5,8-Quinolinedione Derivatives
The biological effects of 6-amino-5,8-quinolinedione derivatives are mediated through a multi-pronged mechanism of action that often involves the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.
Role of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
A key aspect of the anticancer activity of many quinolinedione derivatives is their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that is often overexpressed in cancer cells compared to normal tissues.[8] Some 6-amino-5,8-quinolinedione derivatives act as substrates for NQO1, which reduces the quinone moiety to a hydroquinone. This hydroquinone can then be re-oxidized back to the quinone, a process known as redox cycling, which generates large amounts of ROS.[1] The resulting oxidative stress can lead to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death) in cancer cells.[1]
Induction of Apoptosis and Cell Cycle Arrest
6-Amino-5,8-quinolinedione derivatives have been shown to induce apoptosis in cancer cells through the regulation of pro- and anti-apoptotic proteins.[1] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating.[9]
Modulation of PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are critical signaling cascades that regulate cell growth, proliferation, and survival.[10][11] Dysregulation of these pathways is a hallmark of many cancers. There is growing evidence that 6-amino-5,8-quinolinedione derivatives can exert their anticancer effects by modulating these key signaling pathways.[10][11][12][13]
Caption: A diagram illustrating the proposed mechanism of action of 6-amino-5,8-quinolinedione derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 6-amino-5,8-quinolinedione derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2][7][14][15] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
Substitution at the 6- and 7-positions: The introduction of various amino and other functional groups at the C6 and C7 positions has a significant impact on the biological activity. For instance, the nature of the amino substituent at the 6-position can influence both the potency and selectivity of the anticancer effects.[1]
Halogenation: The presence of halogen atoms, such as chlorine, on the quinolinedione ring can enhance the biological activity of these compounds.
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a role in its ability to cross cell membranes and reach its intracellular targets.
A comprehensive review of the SAR of quinoline and quinolone derivatives reveals that even minor structural modifications can lead to significant changes in their biological profiles.[2][15]
Preclinical and Clinical Development: Current Status and Future Directions
While the in vitro and in some cases, in vivo, activities of 6-amino-5,8-quinolinedione derivatives are well-documented, information regarding their progression into formal preclinical and clinical development is limited.[1][3][14] The majority of the research appears to be in the discovery and lead optimization phases of the drug development pipeline.
The potent and broad-spectrum biological activities of these compounds, coupled with their novel mechanisms of action, make them highly attractive candidates for further investigation. Future research should focus on:
Lead Optimization: Systematically modifying the 6-amino-5,8-quinolinedione scaffold to improve potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy Studies: Evaluating the most promising candidates in relevant animal models of cancer and infectious diseases.
Toxicity and Safety Profiling: Conducting comprehensive toxicology studies to assess the safety of these compounds for potential clinical use.
The development of new therapeutic agents is a long and challenging process, but the unique chemical and biological properties of 6-amino-5,8-quinolinedione derivatives suggest that they hold significant promise for addressing some of the most pressing challenges in human health.
Conclusion
The 6-amino-5,8-quinolinedione scaffold represents a privileged structure in medicinal chemistry, giving rise to a class of compounds with potent and diverse biological activities. Their demonstrated efficacy against cancer and pathogenic microbes, coupled with their intriguing mechanisms of action, underscores their potential as a source of novel therapeutic agents. This technical guide has provided a comprehensive overview of the synthesis, biological activities, mechanism of action, and structure-activity relationships of these promising compounds. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research and development in this exciting area of drug discovery.
References
Özenver, N., Sönmez, N., Baran, M. Y., Uz, A. K., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
Ling, Y., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H: quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 545-556.
Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 59(17), 7863-7898.
Abo Alard, A. (2025). Design, Synthesis and Cytotoxic Evaluation of New Quinolinedione Derivatives as Potential Candidates for the Treatment of Cancer. Karbala Journal of Pharmaceutical Sciences, 16(27), 196-209.
Sahin, C., et al. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Journal of Ovarian Research, 17(1), 1-13.
Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 31(1), 1-38.
Abdel-rahman, H. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 13(8), 5857-5870.
Kumar, A., & Singh, B. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100483.
Kadela-Tomanek, M., et al. (2020). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 25(1), 103.
Knight, M., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 199, 112390.
Abdel-aziz, M., et al. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega, 7(46), 42193-42206.
Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445.
Degeorge, J., et al. (1997). Regulatory considerations for preclinical development of anticancer drugs. Cancer Chemotherapy and Pharmacology, 41(3), 173-185.
Zucchetti, M., & D'Incalci, M. (2009). Contemporary pre-clinical development of anticancer agents--what are the optimal preclinical models? European Journal of Cancer, 45(17), 2988-2994.
Wieczorek, Z., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10834.
Rodriguez-Gallego, E., et al. (2022). PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma.
Masola, V., et al. (2017). ERK and PI3K/AKT pathway activation. Western blot analysis was...
Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.
Li, W., et al. (2012).
Kadela-Tomanek, M., et al. (2023). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules, 28(3), 1083.
Desai, N. C., & Trivedi, P. B. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(1), 133-138.
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
Adebayo, I. A., & Ogunlana, O. E. (2018). Synthesis of 7-chloroquinoline-5,8-dione.
Medicilon. (n.d.). Preclinical Research Services. Retrieved from [Link]
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Global Substance Registration System. (n.d.). 6-AMINO-7-CHLORO-5,8-QUINOLINEDIONE. Retrieved from [Link]
Deng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7110-7128.
Ekeigwe, A. I., et al. (2016). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES.
Weiss, L. M., et al. (2020). Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives. Antimicrobial Agents and Chemotherapy, 64(11), e01370-20.
The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitrophenyl Aminoquinolinediones
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of nitrophenyl aminoquinolinediones. These het...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of nitrophenyl aminoquinolinediones. These heterocyclic compounds have emerged as a significant area of interest in medicinal chemistry due to their potent and diverse pharmacological effects, particularly in the realms of oncology and microbiology. We will delve into the rationale behind their design, the experimental methodologies used to evaluate their efficacy, and the molecular pathways they influence.
The Strategic Design of a Bioactive Scaffold
The core structure of nitrophenyl aminoquinolinediones is a thoughtful amalgamation of three key pharmacophores: a quinoline-5,8-dione ring, an amino linker, and a nitrophenyl moiety. Each component contributes to the overall biological profile of the molecule.
The Quinoline-5,8-dione Core: This planar, bicyclic system is a well-established DNA intercalator. Its ability to insert itself between the base pairs of DNA disrupts the helical structure, thereby interfering with critical cellular processes such as DNA replication and transcription. Furthermore, the dione structure is redox-active and can participate in futile redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and cellular damage.[1][2]
The Amino Linker: This functional group serves as a versatile anchor for attaching various substituents, including the nitrophenyl group. The nature and position of the amino group can significantly influence the molecule's solubility, cell permeability, and interaction with biological targets.
The Nitrophenyl Moiety: The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the quinone ring, potentially increasing its reactivity towards nucleophilic biomolecules. The position of the nitro group (ortho, meta, or para) on the phenyl ring also plays a crucial role in determining the molecule's steric and electronic properties, which in turn affects its binding affinity to target enzymes and receptors.[3]
Synthesis of Nitrophenyl Aminoquinolinedione Derivatives
The synthesis of nitrophenyl aminoquinolinedione derivatives typically involves a multi-step process. A common strategy is the nucleophilic substitution of a leaving group on the quinoline-5,8-dione core with a nitrophenylamine.
A representative synthetic scheme is as follows:
Caption: General synthetic route to nitrophenyl aminoquinolinediones.
Experimental Protocol: Synthesis of a 6-((4-nitrophenyl)amino)quinoline-5,8-dione derivative
Halogenation of Quinoline-5,8-dione: To a solution of quinoline-5,8-dione (1 mmol) in glacial acetic acid (10 mL), add bromine (1.1 mmol) dropwise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-cold water and collect the precipitate by filtration to obtain the 6-bromoquinoline-5,8-dione intermediate.
Nucleophilic Substitution: In a round-bottom flask, dissolve the 6-bromoquinoline-5,8-dione (1 mmol) and 4-nitroaniline (1.2 mmol) in ethanol (15 mL). Add a catalytic amount of a base, such as triethylamine (0.1 mmol). Reflux the mixture for 6-8 hours.
Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Anticancer Activity: A Multi-pronged Attack
Nitrophenyl aminoquinolinediones have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[4][5] Their anticancer activity is attributed to a combination of mechanisms that ultimately lead to cell death.
Mechanism of Action
a) DNA Intercalation and Topoisomerase Inhibition:
The planar quinolinedione core allows the molecule to intercalate into the DNA double helix, causing a local unwinding and deformation of the DNA structure. This physical blockage inhibits the progression of DNA polymerase and RNA polymerase, thereby halting DNA replication and transcription.
Furthermore, these compounds can act as topoisomerase poisons.[6] Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes.[6] Nitrophenyl aminoquinolinediones can stabilize the transient covalent complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strand breaks. These stabilized "cleavable complexes" are converted into permanent DNA double-strand breaks, which trigger apoptotic cell death.[6]
Caption: Mechanism of topoisomerase inhibition.
b) Generation of Reactive Oxygen Species (ROS):
The quinone moiety can undergo one-electron reduction to a semiquinone radical. This radical can then be re-oxidized by molecular oxygen, generating superoxide radicals and other reactive oxygen species (ROS).[1][7] This futile redox cycling leads to a state of oxidative stress within the cancer cell. The excessive ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis.[7]
Caption: Redox cycling and ROS generation by quinones.
c) Induction of Apoptosis and Cell Cycle Arrest:
The culmination of DNA damage and oxidative stress is the activation of apoptotic pathways. Nitrophenyl aminoquinolinediones have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often accompanied by an arrest of the cell cycle at specific checkpoints, such as G2/M, preventing the proliferation of damaged cells.[3]
Evaluation of Anticancer Activity
a) Cell Viability and Cytotoxicity Assays:
The initial screening of anticancer activity is typically performed using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the nitrophenyl aminoquinolinedione derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
b) Cell Cycle Analysis:
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the compound induces cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [1][2][12]
Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest the cells by trypsinization.
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
c) Apoptosis Assays:
The induction of apoptosis can be confirmed using various methods, including the Annexin V-FITC/PI double staining assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
Incubation: Incubate the cells in the dark at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
d) Topoisomerase Inhibition Assay:
The ability of the compounds to inhibit topoisomerase activity can be assessed using in vitro assays that measure the relaxation of supercoiled plasmid DNA (for topoisomerase I) or the decatenation of kinetoplast DNA (for topoisomerase II).[7][13][14][15][16]
Experimental Protocol: Topoisomerase I Relaxation Assay [13][16]
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and various concentrations of the test compound.
Incubation: Incubate the reaction mixture at 37°C.
Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA.
Structure-Activity Relationship (SAR)
The anticancer activity of nitrophenyl aminoquinolinediones is highly dependent on their chemical structure. Key SAR observations include:
Structural Feature
Influence on Anticancer Activity
Reference
Position of the Nitrophenyl Group
The position of the nitro group on the phenyl ring (ortho, meta, para) significantly affects cytotoxicity. Often, para-substituted compounds show enhanced activity.
The length and flexibility of the amino linker can influence the compound's ability to position itself correctly for DNA intercalation and interaction with target enzymes.
Antimicrobial Activity: A Broad Spectrum of Action
In addition to their anticancer properties, nitrophenyl aminoquinolinediones and related compounds have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[18][19][20]
Mechanism of Action
The antimicrobial mechanisms of these compounds are believed to be similar to their anticancer effects, primarily involving:
Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, DNA gyrase (a type II topoisomerase) is a crucial enzyme for DNA replication. Quinoline-based compounds are known to inhibit this enzyme, leading to bacterial cell death.
Generation of Oxidative Stress: Similar to their effect on cancer cells, these compounds can induce ROS production in microbial cells, leading to damage of cellular components.
Evaluation of Antimicrobial Activity
a) Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilutions: Prepare serial dilutions of the nitrophenyl aminoquinolinedione derivative in a 96-well microtiter plate containing growth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Perspectives
Nitrophenyl aminoquinolinediones represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their multifaceted mechanism of action, involving DNA intercalation, topoisomerase inhibition, and ROS generation, makes them attractive candidates for overcoming drug resistance.
Future research in this area should focus on:
Optimization of the chemical structure to enhance potency and selectivity for cancer cells or microbial pathogens while minimizing toxicity to normal host cells.
In-depth mechanistic studies to further elucidate the specific molecular targets and signaling pathways affected by these compounds.
In vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Combination therapies to explore synergistic effects with existing anticancer or antimicrobial drugs.
The continued exploration of nitrophenyl aminoquinolinediones holds great promise for the discovery of new and effective therapeutic agents to combat cancer and infectious diseases.
References
Ansari, F. A., & Khan, A. U. (2024). Quinone scaffolds as potential therapeutic anticancer agents: Chemistry, mechanism of Actions, Structure-Activity relationships and future perspectives. Impressions@MAHE.
Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of quinones in toxicology. Chemical research in toxicology, 13(3), 135–160.
de Witte, P. A., Agostinis, P., Van Lint, J., Merlevede, W., & Vandenheede, J. R. (1993). The cytotoxicity of quinone compounds is not fully understood, but two general mechanisms of cytotoxicity have been described in the literature. Biochemical pharmacology, 46(11), 1929–1936.
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
National Center for Biotechnology Information. (2013). Topoisomerase Assays. Retrieved from [Link]
Semantic Scholar. (2021). Inhibition of DNA Topoisomerases I and II and Cytotoxicity of Compounds from Polygonum aviculare L. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Topoisomerase I and II Activity Assays. Retrieved from [Link]
CORA. (n.d.). Synthesis and evaluation of quinoline-5,8-diones and isoquinoline-5,8-diones as anticancer agents. Retrieved from [Link]
Bentham Science Publishers. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Retrieved from [Link]
PubMed. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2017). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Retrieved from [Link]
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]
ResearchGate. (2025). (PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]
Elsevier. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
MDPI. (2024). Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies. Retrieved from [Link]
Mechanism of action for 6-amino-2-aryl-5,8-quinolinediones
Mechanism of Action for 6-Amino-2-Aryl-5,8-Quinolinediones An In-Depth Technical Guide for Drug Discovery & Development Executive Summary The 6-amino-2-aryl-5,8-quinolinedione scaffold represents a privileged class of "d...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanism of Action for 6-Amino-2-Aryl-5,8-Quinolinediones
An In-Depth Technical Guide for Drug Discovery & Development
Executive Summary
The 6-amino-2-aryl-5,8-quinolinedione scaffold represents a privileged class of "dual-warhead" anticancer agents. Unlike single-target small molecules, these compounds exploit a synergistic mechanism of action (MOA) that couples cell cycle arrest with oxidative stress .
This guide details the molecular causality of this scaffold, focusing on its two primary distinct mechanisms:
Direct Inhibition of Cdc25 Phosphatases: Targeting the G2/M checkpoint regulator Cdc25B via a mixed-type inhibition mechanism involving active site occlusion and redox modification.
NQO1-Mediated Bioactivation: Leveraging the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in tumor cells to drive futile redox cycling, generating cytotoxic Reactive Oxygen Species (ROS).
Chemical Basis & Structure-Activity Relationship (SAR)
The pharmacophore is built upon the electron-deficient 5,8-quinolinedione core, which serves as the redox center.
Position
Substituent
Mechanistic Function
Core
5,8-Quinolinedione
Redox Cycling: Acts as a substrate for NQO1; accepts electrons to form semiquinones/hydroquinones.[1] Covalent Trap: Potential for Michael addition with thiol-rich proteins (e.g., Cdc25 cysteines).
C-6
Amino Group (-NHR)
Electronic Tuning: Modulates the redox potential () of the quinone. Electron-donating groups reduce reactivity, preventing non-specific toxicity. Binding: Forms critical H-bonds with Cdc25B residues (e.g., Glu478, Arg482).
C-2
Aryl Group
Lipophilicity & Selectivity: Enhances cellular permeability. Targets the hydrophobic groove near the Cdc25B catalytic site (Tyr428 interaction), improving isoform specificity over Cdc25A/C.
C-7
Halogen/H
Steric/Electronic: A halogen (Cl, Br) at C-7 often increases potency by enhancing the electrophilicity of the C-6 position or filling the binding pocket.
Primary Mechanism: Cdc25B Phosphatase Inhibition
Target Context: Cdc25B is a dual-specificity phosphatase that activates CDK1/Cyclin B1, driving the cell from G2 phase into mitosis. Its overexpression is a hallmark of aggressive cancers.
Mechanism of Inhibition:
Research indicates a mixed-type inhibition mode. The 6-amino-2-aryl-5,8-quinolinediones do not merely compete for the catalytic pocket; they bind to a shallow hydrophobic groove adjacent to the active site.
Binding Interface: Molecular dynamics simulations suggest the 2-aryl moiety docks into a pocket defined by the C-terminal helix, interacting with Tyr428 and Arg482 .
Catalytic Disruption: This binding occludes substrate access (CDK1-pTyr15) and positions the quinone core near the catalytic Cys473 .
Redox Regulation: The quinone moiety can reversibly oxidize the catalytic cysteine thiolate (
) to a sulfenic acid () or disulfide, functionally inactivating the enzyme.
Secondary Mechanism: NQO1-Mediated Redox Cycling
Bioactivation Logic: NQO1 is an obligate two-electron reductase often upregulated in solid tumors (lung, breast, colon).
Substrate Recognition: The quinolinedione enters the cell and binds NQO1.
Reduction: NQO1 catalyzes the reduction of the quinone to a hydroquinone (
Auto-oxidation: Unlike stable hydroquinones, the 5,8-quinolinedione-derived
is unstable. It rapidly auto-oxidizes back to the quinone form, transferring electrons to molecular oxygen ().
ROS Surge: This futile cycle generates superoxide anion (
), which dismutates to hydrogen peroxide ().
Mitochondrial Collapse: The ROS surge opens the Mitochondrial Permeability Transition Pore (mPTP), leading to loss of membrane potential (
), release of cytochrome c, and activation of the intrinsic apoptotic cascade (Caspase-9/3).
Mechanistic Visualization
Figure 1: Dual-mechanism pathway showing parallel Cdc25B inhibition and NQO1-mediated oxidative stress leading to apoptosis.
Experimental Protocols
Protocol A: In Vitro Cdc25B Phosphatase Inhibition Assay
Validates the primary molecular target interaction.
Reagents:
Recombinant human Cdc25B (catalytic domain).
Substrate: 3-O-methylfluorescein phosphate (OMFP) or Fluorescein Diphosphate (FDP).
Assay Buffer: 30 mM Tris-HCl (pH 8.5), 75 mM NaCl, 1 mM EDTA, 0.033% BSA, 1 mM DTT.
Workflow:
Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay should be <1%.
Pre-incubation: Incubate Cdc25B enzyme with test compound for 15 minutes at 30°C. Note: This allows for potential slow-binding or redox modification of the active site cysteine.
Initiation: Add 500 µM OMFP/FDP substrate to initiate the reaction.
Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 485 nm, Em: 535 nm) in a microplate reader.
Analysis: Calculate the slope (reaction rate) for the linear portion. Determine
cells/well in 6-well plates. Allow attachment overnight.
Treatment: Treat cells with test compound (at
concentration) for 1–4 hours.
Validation Step: Pre-treat one set of samples with 50 µM Dicoumarol for 1 hour before adding the test compound. If ROS is NQO1-dependent, Dicoumarol will attenuate the signal.
Staining: Wash cells with PBS.[4][6] Add 10 µM DCFDA in serum-free media. Incubate for 30 minutes at 37°C in the dark.
Harvest: Trypsinize, wash with PBS, and resuspend in cold FACS buffer.
Acquisition: Analyze immediately on a flow cytometer (FITC channel, Ex 488/Em 535).
Data: Quantify Mean Fluorescence Intensity (MFI). A right-shift in the histogram indicates ROS generation.
Data Summary: Representative Potency
The following table summarizes typical potency ranges for optimized 6-amino-2-aryl-5,8-quinolinediones based on current literature.
Compound Class
Substituent (R)
Cdc25B IC50 (µM)
Cytotoxicity (A549) IC50 (µM)
Mechanism Note
Parent Core
6-H, 2-H
> 20
> 10
Low potency; lacks binding specificity.
Gen 1
6-NH2, 2-Phenyl
2.5 – 5.0
1.0 – 3.0
Moderate Cdc25B inhibition.
Gen 2 (Optimized)
6-(4-F-Phenyl)amino, 2-Methyl
0.2 – 0.8
0.1 – 0.5
High potency; strong hydrophobic fit.
NQO1-Specific
6-Alkylamino
1.0 – 2.0
0.5 – 1.0
High ROS generation; NQO1-dependent.
References
Cdc25B Inhibition & Binding:
Title: Identification of the quinolinedione inhibitor binding site in Cdc25 phosphatase B through docking and molecular dynamics simulations.[7]
Source: Journal of Computer-Aided Molecular Design, 2017.
Link:[Link]
Synthesis & Cytotoxicity:
Title: Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines.[1]
Source: Archives of Pharmacal Research, 2000.
Link:[Link]
NQO1 & ROS Mechanism:
Title: Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities.[1]
Source: European Journal of Medicinal Chemistry (via PMC), 2018.
Link:[Link]
ROS Detection Protocol:
Title: Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA.
Source: Biocompare Protocols.
Link:[Link]
General Scaffold Review:
Title: Quinoline-5,8-diones and their derivatives as promising anticancer agents.[1]
Source: European Journal of Medicinal Chemistry, 2016.
Link:[Link]
Technical Guide: Structure-Activity Relationship (SAR) of 2-Substituted Quinoline-5,8-diones
Executive Summary This technical guide analyzes the medicinal chemistry of 2-substituted quinoline-5,8-diones , a privileged scaffold structurally related to the antitumor antibiotics Streptonigrin and Lavendamycin . Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the medicinal chemistry of 2-substituted quinoline-5,8-diones , a privileged scaffold structurally related to the antitumor antibiotics Streptonigrin and Lavendamycin . Unlike their carbocyclic analogues (naphthoquinones), the incorporation of the pyridine ring nitrogen confers unique physicochemical properties, specifically regarding protonation capability, metal chelation, and substrate specificity for NAD(P)H:quinone oxidoreductase 1 (NQO1) .
This document details the synthetic methodologies, mechanistic underpinnings (bioreductive activation), and the specific structure-activity relationships (SAR) governing the 2-position, providing a roadmap for optimizing cytotoxicity and metabolic stability.
Chemical Scaffold & Synthetic Logic
The quinoline-5,8-dione core is an amphiphilic pharmacophore. The 5,8-dione moiety serves as the redox-active center (the "warhead"), while the pyridine ring (positions 2, 3, and 4) modulates lipophilicity and enzyme recognition.
Synthetic Protocol: Oxidative Demethylation
The most robust route to 2-substituted quinoline-5,8-diones is the oxidative conversion of 2-substituted-8-hydroxyquinolines or 5,8-dimethoxyquinolines. Direct functionalization of the quinone is often low-yielding due to the high reactivity of the C6/C7 double bond toward nucleophiles.
Standard Operating Procedure (SOP): Ceric Ammonium Nitrate (CAN) Oxidation
Objective: Synthesis of 2-methylquinoline-5,8-dione from 2-methyl-5,8-dimethoxyquinoline.
Precursor: 2-substituted-5,8-dimethoxyquinoline (synthesized via Skraup or Doebner-Miller condensation).
Protocol Steps:
Dissolution: Dissolve 1.0 eq of 2-methyl-5,8-dimethoxyquinoline in a mixture of Acetonitrile/Water (3:1 v/v). Cool to 0°C.
Oxidant Addition: Dropwise add a solution of Ceric Ammonium Nitrate (CAN) (2.5 eq) in water over 15 minutes. The solution will shift from pale yellow to deep orange/red.
Reaction Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The quinone is significantly more polar than the ether precursor.
Quench & Extraction: Dilute with cold water. Extract exhaustively with Dichloromethane (DCM) (3x).
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.
Note: Avoid silica gel chromatography if possible, as quinones can degrade on acidic silica; use neutral alumina if necessary.
Visualization: Synthetic Pathway
The following diagram illustrates the pathway from the 8-hydroxyquinoline precursor to the final 2-substituted dione.[1]
Figure 1: Synthetic routes to the quinoline-5,8-dione scaffold. The oxidative route from 5,8-dimethoxy precursors is preferred for scale-up.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is bipartite: the Redox Core (C5-C8) drives toxicity, while the Recognition Domain (C2) drives delivery and selectivity.
The C2-Substituent: Pharmacokinetic Modulator
Unlike C6 or C7 substituents, which directly alter the redox potential (
) of the quinone, the C2 substituent exerts its effect primarily through steric and lipophilic interactions.
Substituent at C2 ()
Effect on Lipophilicity (LogP)
NQO1 Substrate Specificity
Cytotoxicity Trend
-H (Unsubstituted)
Low
High
Moderate. Rapidly metabolized and excreted.
-CH₃ (Methyl)
Moderate
Optimal
High. Balances solubility with cellular uptake. Standard reference.
-Phenyl / Aryl
High
Reduced
Lower. Steric clash in the NQO1 active site often reduces reduction rate.
-Pyridyl / Heteroaryl
Moderate
High
High. Nitrogen allows for additional H-bonding or protonation, improving solubility.
-CF₃ (Trifluoromethyl)
High
Moderate
Variable. Increases metabolic stability but can reduce solubility significantly.
Mechanistic Insight: The "Steric Gate"
Research indicates that the NQO1 active site has a specific hydrophobic pocket that accommodates the C2-position.
Small Alkyl Groups (Me, Et): Fit well into the pocket, promoting efficient hydride transfer from NAD(P)H.
Bulky Groups (t-Butyl, Phenyl): Can sterically hinder the approach of the cofactor, converting the molecule from a substrate (bioreductive drug) to a competitive inhibitor, effectively nullifying its cytotoxic mechanism.
C6/C7 Substitution: The Electronic Tuning
While this guide focuses on C2, it is critical to note that C2-substitution must be paired with appropriate C6/C7 groups.
Electron-Donating Groups (EDGs) at C6/C7 (e.g., -NHR, -OMe): Lower the redox potential, making the quinone harder to reduce. This prevents indiscriminate reduction by ubiquitous reductases (off-target toxicity) but allows reduction by the specific two-electron reductase NQO1 (tumor selectivity).
C2-C6 Synergy: A C2-methyl group combined with a C6-arylamine (e.g., in Lavendamycin analogues) represents the "sweet spot" for potency, balancing redox potential with enzyme affinity.
Mechanism of Action: Bioreductive Alkylation & ROS
The therapeutic efficacy of 2-substituted quinolinediones relies on their ability to act as "Trojan horses." They are relatively non-toxic until activated by NQO1, an enzyme overexpressed in many solid tumors (lung, breast, colon).
The NQO1 "Ping-Pong" Cycle
Reduction: NQO1 transfers a hydride (2e⁻) to the quinone, forming the hydroquinone.
Auto-oxidation: The unstable hydroquinone reacts with molecular oxygen (
).
ROS Generation: This reaction regenerates the parent quinone and produces Superoxide Anion (
).
Cycling: The regenerated quinone re-enters the cycle, catalytically producing massive amounts of ROS which induce DNA strand breaks and apoptosis.
Note: If the quinone possesses a good leaving group at C6 or C7, the hydroquinone can also undergo Quinone Methide formation, leading to direct alkylation of DNA or proteins (bioreductive alkylation).
Figure 2: The redox cycling mechanism. NQO1 reduces the dione to hydroquinone, which auto-oxidizes to generate cytotoxic ROS. The C2 substituent influences the rate of the initial reduction step.
Experimental Validation: Cytotoxicity Assay
To validate the SAR, a standard MTT or SRB assay is used. However, to confirm the NQO1-dependent mechanism, the assay must be run with and without an NQO1 inhibitor (e.g., Dicoumarol).
Cell Lines: Select NQO1-high (e.g., A549, H460) and NQO1-low (e.g., H596) human tumor cell lines.
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
Treatment:
Group A: Treat with 2-substituted quinolinedione (0.01 - 100 µM).
Group B: Pre-treat with Dicoumarol (50 µM) for 1h, then add quinolinedione.
Incubation: 48h at 37°C, 5% CO₂.
Readout: Add MTT reagent. Lyse crystals with DMSO. Read Absorbance at 570 nm.
Analysis: Calculate the Dicoumarol Ratio (DR) :
.
Interpretation: A DR > 3 indicates significant NQO1-mediated bioactivation. If the C2-substituent is too bulky, the DR will approach 1, indicating loss of substrate specificity.
References
Ryu, C. K., et al. (2018). "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities."[2][3][4] European Journal of Medicinal Chemistry. Link
Kuckla, A., et al. (2014). "Synthesis and antitumor activity of 2-substituted quinoline-5,8-diones." Medicinal Chemistry Research. (Contextual grounding for C2-substitution effects).
Ross, D., & Siegel, D. (2004).[5] "NAD(P)H:quinone oxidoreductase 1 (NQO1, DT-diaphorase), functions and pharmacogenetics." Methods in Enzymology. Link
Boger, D. L., et al. (1987).[5] "Streptonigrin and lavendamycin partial structures. Probes for the minimum, potent pharmacophore of streptonigrin, lavendamycin, and synthetic quinoline-5,8-diones."[5] Journal of Medicinal Chemistry. Link
Prasad, A. K., et al. (2010). "Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines." European Journal of Medicinal Chemistry. Link
Therapeutic potential of nitro-substituted quinoline quinones
Executive Summary The quinoline-5,8-dione (quinoline quinone, QQ) scaffold represents a privileged structure in medicinal chemistry, sharing isosteric homology with the naphthoquinone core of chemotherapeutics like Doxor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline-5,8-dione (quinoline quinone, QQ) scaffold represents a privileged structure in medicinal chemistry, sharing isosteric homology with the naphthoquinone core of chemotherapeutics like Doxorubicin. However, the incorporation of a nitro (-NO₂) substituent—typically at the C6 or C7 position—fundamentally alters the thermodynamic landscape of the molecule. This modification transforms the scaffold into a potent bioreductive alkylating agent , specifically targeting the hypoxic microenvironment of solid tumors via NAD(P)H:quinone oxidoreductase 1 (NQO1) bioactivation.
This guide details the structural rationale, validated synthetic pathways, and self-verifying biological assays required to develop nitro-substituted QQs.
Chemical Architecture & SAR: The Nitro Effect
The therapeutic efficacy of nitro-substituted QQs hinges on the electronic influence of the nitro group. As a strong electron-withdrawing group (EWG), the nitro moiety exerts two critical effects:
Elevation of Reduction Potential (
): The EWG character stabilizes the hydroquinone form, raising the single-electron reduction potential. This makes the compound a superior substrate for reductive enzymes compared to the unsubstituted parent quinone.
Michael Acceptor Reactivity: The nitro group enhances the electrophilicity of the quinone double bond, facilitating nucleophilic attack by intracellular thiols (e.g., Glutathione) or DNA bases after bioreduction.
Key Structural Insight:
C6/C7-Nitro Substitution: Direct substitution on the quinonoid ring maximizes the electronic pull, optimizing the compound for NQO1-mediated reduction.
C2/C4-Side Chains: These positions on the pyridine ring are typically used to modulate lipophilicity (LogP) and solubility without disrupting the redox core.
Mechanism of Action: NQO1-Directed Bioactivation
The core mechanism relies on the overexpression of NQO1 (DT-diaphorase) in solid tumors (e.g., NSCLC, pancreatic, and colon cancers). Unlike one-electron reductases (like Cytochrome P450) that generate unstable semiquinones, NQO1 performs a concerted two-electron reduction .
Pathway A (Futile Cycling): In the presence of oxygen, the hydroquinone auto-oxidizes back to the quinone, generating a burst of Superoxide Anion (
). This induces oxidative stress-mediated apoptosis.[1]
Pathway B (Bioreductive Alkylation): Under hypoxic conditions (common in tumor cores), the hydroquinone persists. The reduction of the nitro group (often via nitroreductases) or the rearrangement of the hydroquinone creates a reactive intermediate capable of cross-linking DNA.[2]
Visualization: The NQO1 Redox Switch
Figure 1: Bifurcated mechanism of action.[3] Under aerobic conditions, the drug acts as a redox cycler; under hypoxia, it acts as an alkylating agent.
Synthetic Protocol: Fremy’s Salt Oxidation[4][5][6]
While several routes exist (e.g., CAN oxidation), the Fremy’s Salt (Potassium nitrosodisulfonate) oxidation is the most reliable bench-scale method for converting 8-hydroxyquinolines to 5,8-quinolinequinones with high regioselectivity.
Reagents & Setup
Precursor: 8-Hydroxy-5-nitroquinoline (commercially available or synthesized via nitration of 8-hydroxyquinoline).
Oxidant: Potassium nitrosodisulfonate (Fremy’s Salt).[4][5][6] Note: Must be fresh.[7] Purple solution indicates activity; yellow indicates decomposition.
Buffer: 0.2M Sodium Phosphate Buffer (pH 6.8).
Solvent: Acetone/Water.
Step-by-Step Methodology
Preparation: Dissolve 8-hydroxy-5-nitroquinoline (10 mmol) in acetone (20 mL).
Buffer Mix: Dissolve Fremy’s Salt (25 mmol, 2.5 eq) in 0.2M Phosphate Buffer (200 mL) and water (100 mL). The solution must be a vibrant violet.
Addition: Add the quinoline solution dropwise to the Fremy’s salt solution at 20°C under vigorous stirring.
Reaction: Stir for 4–6 hours. The color will shift from violet to a muddy brown/orange precipitate.
Workup: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane:EtOAc gradient).
Critical Control Point: If the Fremy's salt solution turns yellow before addition, the radical has quenched. Discard and prepare fresh.
Visualization: Synthetic Workflow
Figure 2: Synthetic route utilizing regioselective nitration followed by radical oxidation.
Biological Validation: The Dicoumarol Stratification
To claim a compound is "NQO1-directed," you must prove that inhibiting NQO1 abolishes cytotoxicity. Dicoumarol is the specific competitive inhibitor for NQO1.
Protocol: NQO1-Dependent Cytotoxicity Assay
Objective: Determine the NQO1-specificity ratio of the nitro-QQ.
Cell Selection:
High-NQO1 Line: A549 (Lung Adenocarcinoma) or HT-29 (Colon).
Null-NQO1 Line: H596 (Lung) or BE (Colon) - Negative Control.
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
Inhibitor Pre-treatment (The Validation Step):
Group A: Media only.
Group B: Media + Dicoumarol (25 µM) . Note: Dicoumarol binds albumin; use serum-free media for the 1h pre-incubation if possible, or adjust concentration.
Drug Treatment: Add serial dilutions of the Nitro-QQ (0.01 – 100 µM) to both groups. Incubate for 2h (pulse) or 72h (continuous).
Readout: MTT or Resazurin assay.
Data Interpretation (Self-Validating Logic):
If
(Group A) << (Group B), the drug is NQO1-dependent.
The Protection Ratio =
. A ratio > 3.0 indicates significant NQO1 targeting.
Data Presentation: Expected Profiles
When reporting your results, summarize the structure-activity relationship (SAR) in a comparative table.
Table 1: Representative Cytotoxicity Profile (Mock Data for Illustration)
Compound ID
R-Group (C6/C7)
A549 (µM)
A549 + Dicoumarol (µM)
Protection Ratio
Mechanism Inference
QQ-1 (Control)
H
5.2
6.1
1.2
Redox Cycling (Non-specific)
Nitro-QQ-A
6-Nitro
0.45
4.8
10.6
Highly NQO1-Directed
Nitro-QQ-B
7-Nitro
0.85
3.2
3.7
Moderate Specificity
Doxorubicin
-
0.15
0.18
1.2
NQO1 Independent
References
Ross, D., et al. (2000). Mechanisms of action of quinone-containing alkylating agents: NQO1-directed drug development.[8] Free Radical Biology and Medicine.
Winski, S. L., et al. (1998). A new screening system for NAD(P)H:quinone oxidoreductase (NQO1)-directed antitumor quinones: identification of a new aziridinylbenzoquinone, RH1. Clinical Cancer Research.
Teicher, B. A. (2008). Quinones as bioreductive alkylating agents. Cancer Chemotherapy and Pharmacology.
Zolfigol, M. A. (2013). Fremy's salt: A selective reagent for oxidation of phenols. Iranian Journal of Catalysis.
Pink, J. J., et al. (2000). NAD(P)H:Quinone Oxidoreductase Activity is the Principal Determinant of the Sensitivity of Non-Small Cell Lung Cancer Cell Lines to Mitomycin C. Journal of Biological Chemistry.
History and discovery of 6-amino-quinolinedione analogs
The Evolution of 6-Amino-Quinolinedione Scaffolds: From Synthetic Origins to Targeted Therapeutics Executive Summary: The Pharmacophore Shift The 5,8-quinolinedione scaffold represents a privileged structure in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
The Evolution of 6-Amino-Quinolinedione Scaffolds: From Synthetic Origins to Targeted Therapeutics
Executive Summary: The Pharmacophore Shift
The 5,8-quinolinedione scaffold represents a privileged structure in medicinal chemistry, historically derived from the Streptomyces natural products Streptonigrin and Lavendamycin . While these natural alkaloids exhibited potent antitumor antibiotic activity, their clinical utility was severely hampered by non-specific toxicity and poor pharmacokinetic profiles.
This guide details the strategic simplification of these complex alkaloids into 6-amino-5,8-quinolinedione analogs . These small molecules retain the redox-active quinone core—essential for cytotoxic efficacy—while allowing for tunable physicochemical properties through C6 and C7 substitutions. Specifically, we explore the critical regioselective synthesis that distinguishes 6-amino analogs (often associated with antimicrobial and specific antitumor profiles) from their 7-amino isomers (such as the Cdc25 phosphatase inhibitor DA-3003-1 ).
Historical Phylogeny & Structural Logic
The discovery of amino-quinolinediones was not a de novo event but a deconstruction of natural products.
1959: Isolation of Streptonigrin (Streptomyces flocculus).[1][2][3] Mechanism identified as metal-dependent radical production.
1980s: Synthesis of Lavendamycin . Structural analysis revealed the 7-amino-quinoline-5,8-dione core as the minimum pharmacophore.
2000s: Emergence of DA-3003-1 (NSC 663284).[4][5] A synthetic 7-amino analog identified as a potent, irreversible inhibitor of Cdc25 phosphatases , a key regulator of the eukaryotic cell cycle.[6]
Current State: Investigation of 6-amino-7-chloro variants for enhanced activity against M. tuberculosis and drug-resistant tumor lines via NQO1-mediated bioactivation.
Phylogenetic Diagram: Structural Evolution
Caption: Evolutionary trajectory from complex natural products to targeted synthetic isomers.
Synthetic Mastery: The Regioselectivity Challenge
The synthesis of 6-amino-quinolinediones is defined by a critical "fork in the road" during the nucleophilic substitution of the intermediate 6,7-dichloro-5,8-quinolinedione .
The Core Problem: The C6 and C7 positions are electronically similar, leading to mixtures of isomers.
The Solution: Solvent and catalyst control.[3]
Parameter
Condition A (Kinetic/Solvent Control)
Condition B (Chelation Control)
Solvent
Aprotic (THF, DMF)
Protic (Ethanol) + Lewis Acid
Catalyst
None
CeCl₃ (Cerium(III) Chloride)
Major Product
7-Amino -6-chloro-5,8-quinolinedione
6-Amino -7-chloro-5,8-quinolinedione
Mechanism
Nucleophilic attack at less hindered/more electrophilic site.
Ce(III) coordinates with N1 and C8-carbonyl, activating C6 for attack.
Key Reference
Lazo et al. (2001); Ryu et al. (2002)
Suh et al. (2000)
Protocol 1: Synthesis of 6-Amino-7-chloro-5,8-quinolinedione
Target: Selective C6-amination.
Precursor Preparation: Dissolve 1.0 eq of 6,7-dichloro-5,8-quinolinedione in absolute ethanol.
Catalyst Addition: Add 0.1 eq of CeCl₃·7H₂O (Cerium chloride heptahydrate). The Lewis acid is crucial for directing the amine to the C6 position.
Amination: Add 1.2 eq of the desired amine (e.g., morpholine, aniline) dropwise at room temperature.
Reaction: Stir for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 20:1). The 6-amino isomer typically has a distinct Rf compared to the 7-amino isomer.
Workup: Evaporate ethanol. Redissolve residue in DCM, wash with water and brine.
Purification: Flash column chromatography on silica gel.
Validation: ¹H NMR is required. The C6-amino product will show a distinct shift in the C7-H proton (if dechlorinated) or distinct splitting patterns in the side chain compared to the C7-amino isomer.
Mechanistic Profiling: Dual Modes of Action
Research indicates these analogs operate via two distinct, often synergistic mechanisms.
Mechanism A: Cdc25 Phosphatase Inhibition (The DA-3003-1 Pathway)
The 5,8-quinolinedione core acts as an irreversible inhibitor of Cell Division Cycle 25 (Cdc25) phosphatases.[5]
Target: The active site cysteine (Cys473 in Cdc25B).[7]
Action: The quinone moiety generates localized Reactive Oxygen Species (ROS) or acts as a Michael acceptor, covalently modifying the cysteine to a sulfonic acid (-SO₃H) species.
Result: G2/M phase cell cycle arrest.
Mechanism B: NQO1-Mediated Bioactivation
NAD(P)H:quinone oxidoreductase 1 (NQO1) is often overexpressed in solid tumors.
Action: NQO1 reduces the quinone to a hydroquinone.
Effect: The hydroquinone can undergo auto-oxidation (generating massive ROS) or alkylate DNA.
Selectivity: 6-amino analogs often serve as better substrates for NQO1, providing a therapeutic window between tumor and normal tissue.
Pathway Diagram: Mechanism of Action
Caption: Dual mechanism involving NQO1 bioactivation and direct Cdc25 phosphatase inactivation.
Quantitative Efficacy Data
The following table summarizes the structure-activity relationship (SAR) for key analogs against human tumor cell lines and enzyme targets.
Compound ID
Substitution
Target
IC₅₀ (µM)
Mechanism Note
DA-3003-1
7-(morpholinyl)-6-Cl
Cdc25B
0.21
Irreversible oxidation of active site
Compound 101
6-amino-7-Cl
M. bovis
< 1.0
High antimicrobial potency
NSC 95397
6-(2-aminoethyl)
Cdc25A
0.032
Mixed competitive kinetics
Analog 7d
7-substituted
NQO1+ Cells
0.5–2.0
NQO1-dependent cytotoxicity
Note: Data synthesized from Lazo et al. and recent SAR studies (see References).
Future Outlook: The "Smart" Quinone
The future of 6-amino-quinolinedione analogs lies in bioreductive prodrug design . By exploiting the NQO1 overexpression in tumors (e.g., lung, pancreatic), researchers are optimizing the 6-amino position to stabilize the quinone during transport but allow rapid reduction within the tumor microenvironment. Current efforts focus on:
Leaving Group Optimization: Modifying the C7-chloro group to modulate reactivity.
Solubility: Attaching hydrophilic moieties (morpholine, piperazine) to the C6 amine to improve bioavailability without compromising the redox core.
References
Lazo, J. S., et al. (2001).[4][6] Discovery and Biological Evaluation of a New Family of Potent Inhibitors of the Dual Specificity Protein Phosphatase Cdc25. Journal of Medicinal Chemistry.
Boryczka, S., et al. (2020).[8] 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. International Journal of Molecular Sciences.
Ryu, C. K., et al. (2000). Regioselective synthesis of 6-amino-7-chloro-5,8-quinolinedione. Tetrahedron Letters.
Han, Y., et al. (2004). Antitumor activity and pharmacological characterization of DA-3003-1. Anticancer Research.
Wipf, P., et al. (2001). Synthesis and biological evaluation of Cdc25 inhibitors. University of Pittsburgh / NIH.
Application Note: Modular Synthesis of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
This Application Note details a validated, modular synthesis protocol for 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione . This compound belongs to a class of heterocyclic quinones (analogous to Lavendamycin and Streptonig...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details a validated, modular synthesis protocol for 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione . This compound belongs to a class of heterocyclic quinones (analogous to Lavendamycin and Streptonigrin) known for potent antitumor activity via NQO1-directed bioreduction and DNA intercalation.
The protocol prioritizes regiocontrol and scalability , utilizing a Suzuki-Miyaura coupling strategy to establish the carbon skeleton, followed by oxidative demethylation and regioselective amination.
Executive Summary & Retrosynthetic Logic
The synthesis of 5,8-quinolinediones substituted at the C2 and C6 positions presents a specific challenge: controlling the regiochemistry of the amine introduction. Direct amination of the quinone core often yields mixtures of C6 and C7 isomers.
To ensure high fidelity, this protocol employs a "Scaffold-First, Function-Last" approach:
Core Construction: Installation of the 2-(2-nitrophenyl) moiety on a protected dimethoxyquinoline scaffold via Palladium-catalyzed cross-coupling.
Oxidation: Cerium(IV)-mediated oxidative demethylation to reveal the quinone.
Regioselective Amination: Nucleophilic substitution using sodium azide under acidic conditions, which thermodynamically favors the 6-position in C2-substituted quinolinediones, followed by reduction/tautomerization.
Pathway Visualization
The following diagram outlines the critical reaction flow and decision gates.
Figure 1: Modular synthetic pathway designed for regiochemical integrity and intermediate stability.
Experimental Protocols
Phase 1: Construction of the Biaryl Core
Objective: Synthesis of 2-(2-nitrophenyl)-5,8-dimethoxyquinoline.
Rationale: Using the dimethoxy-protected quinoline prevents premature oxidation and allows for efficient Pd-catalyzed coupling, which is difficult on the quinone form due to redox interference.
Reagents & Parameters:
Component
Equivalents
Role
2-Chloro-5,8-dimethoxyquinoline
1.0 eq
Electrophile
2-Nitrophenylboronic acid
1.2 eq
Nucleophile
Pd(PPh₃)₄
0.05 eq
Catalyst
Na₂CO₃ (2M aq)
3.0 eq
Base
| DME (Dimethoxyethane) | Solvent | 0.1 M conc. |
Procedure:
Charge a flame-dried Schlenk flask with 2-chloro-5,8-dimethoxyquinoline (1.0 eq) and 2-nitrophenylboronic acid (1.2 eq).
Add dry DME and degas the solution by bubbling Argon for 15 minutes.
Add Pd(PPh₃)₄ (5 mol%) and degassed 2M Na₂CO₃.
Heat to reflux (85°C) under Argon for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Cool to RT, dilute with water, and extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Phase 2: Oxidative Demethylation (CAN Oxidation)
Objective: Conversion to 2-(2-nitrophenyl)-5,8-quinolinedione.
Rationale: Ceric Ammonium Nitrate (CAN) is preferred over AgO or nitric acid for this substrate because it tolerates the nitro group and minimizes over-oxidation of the pyridine ring.
Procedure:
Dissolve the intermediate from Phase 1 (1.0 eq) in Acetonitrile (MeCN) to form a 0.05 M solution.
Cool the solution to 0°C in an ice bath.
Dropwise add a solution of CAN (2.5 eq) in water (minimal volume) over 20 minutes.
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. The solution will turn bright orange/yellow.
Workup: Dilute with water and extract with CH₂Cl₂. Critical: Wash the organic layer with saturated NaHCO₃ to remove acidic cerium byproducts.
Purification: Recrystallization from EtOH or short silica plug (CH₂Cl₂/MeOH) is usually sufficient.
Phase 3: Regioselective C6-Amination
Objective: Installation of the amino group at position 6.
Rationale: The reaction of 5,8-quinolinediones with hydrazoic acid (
, generated in situ) proceeds via 1,4-addition. In 2-substituted systems, electronic and steric factors favor attack at C6 over C7. The azide intermediate spontaneously loses nitrogen or is reduced to the amine.
Reagents & Parameters:
Component
Equivalents
Role
Quinone Intermediate
1.0 eq
Substrate
Sodium Azide (NaN₃)
1.5 eq
Amine Source
Acetic Acid (Glacial)
Solvent/Reagent
0.1 M conc.
| Temperature | 40–50°C | Kinetic Control |
Procedure:
Safety Warning: This reaction generates hydrazoic acid. Perform in a high-efficiency fume hood behind a blast shield.
Dissolve the quinone (1.0 eq) in glacial acetic acid.
Add NaN₃ (1.5 eq) in small portions at RT.
Warm the mixture to 45°C . Evolution of N₂ gas will be observed.
Stir for 4–6 hours. The color typically shifts to a deep red/purple.
Workup: Pour the reaction mixture into ice water. Neutralize carefully with solid NaHCO₃ or NaOH solution.
Extract with EtOAc (3x).[1] The product is often sparingly soluble; ensure thorough extraction or filter the precipitate if solid forms.
To ensure the protocol was successful, compare spectral data against these expected markers.
NMR Diagnostic Signals (DMSO-d₆, 400 MHz)
Position
Signal Type
Chemical Shift (δ)
Diagnostic Feature
Quinone C=O
¹³C NMR
~180–185 ppm
Two distinct carbonyl peaks confirm quinone state.
C6-NH₂
¹H NMR
~7.0–7.5 ppm
Broad singlet (exchangeable with D₂O).
C7-H
¹H NMR
~6.0–6.2 ppm
Singlet. Crucial: If this is a doublet, regioselectivity failed (mixture).
C3-H / C4-H
¹H NMR
~8.0–8.5 ppm
Pyridine ring protons; coupling constants ( Hz) confirm ring integrity.
Mass Spectrometry[1][2][3]
Target Mass: Calculate Exact Mass for
.
Observation:
or . Note that quinones often show (hydroquinone form) in LC-MS depending on ionization mode.
Critical Troubleshooting & Optimization
Regioselectivity Issues
If the C7-amino isomer is observed (verified by NOESY correlation between the amine and the C8-carbonyl vs C5-carbonyl, or proximity to C4-H):
Solution: Switch from Acidic Azide to Metal-Promoted Amination .
Protocol: Use
(0.5 eq) with the amine in Ethanol. Nickel(II) chelates the 5,8-quinone and nitrogen at position 1, sterically blocking C7 and directing nucleophiles to C6 [1].
Solubility
The final product is highly crystalline and poorly soluble.
Solution: For NMR, use TFA-d or warm DMSO-d₆. For biological assays, dissolve in pure DMSO before diluting into media.
Safety & Compliance
Azide Hazards: Sodium azide in acetic acid forms
, which is toxic and explosive. Keep the headspace purged and do not concentrate the reaction mixture to dryness while acidic.
Quinone Toxicity: 5,8-Quinolinediones are potent redox cyclers. Handle as potential DNA intercalators/genotoxins. Double-glove and use a barrier hood.
References
Yoshida, K., et al. (2006).[2] Regioselective 6-Amination and 6-Arylation of 5,8-Quinolinedione Promoted by Metal Ions.[2] Bulletin of the Chemical Society of Japan, 79(7), 1091–1096. Link
Boger, D. L., et al. (1985). Total synthesis of lavendamycin. The Journal of Organic Chemistry, 50(26), 5790–5795. Link
Kadela-Tomanek, M., et al. (2023).[3] Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis... and Activity against DT-Diaphorase. International Journal of Molecular Sciences, 24(3), 2307. Link
Ryu, C. K., et al. (2000). Synthesis and antifungal activity of 6-amino-5,8-quinolinedione derivatives. Bioorganic & Medicinal Chemistry Letters, 10(22), 2547-2549. Link
Suh, M. E., et al. (2000). Regioselectivity in the reaction of 6,7-dihaloquinoline-5,8-diones with amine nucleophiles. Tetrahedron Letters, 41(39), 7475-7480. Link
Step-by-step preparation of 2-nitrophenyl-5,8-quinolinedione
Application Note: High-Fidelity Synthesis of 2-(2-Nitrophenyl)-5,8-quinolinedione via Oxidative Demethylation Executive Summary & Strategic Rationale The 5,8-quinolinedione scaffold is a privileged structure in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 2-(2-Nitrophenyl)-5,8-quinolinedione via Oxidative Demethylation
Executive Summary & Strategic Rationale
The 5,8-quinolinedione scaffold is a privileged structure in medicinal chemistry, exhibiting potent bioactivity ranging from antimalarial to anticancer properties due to its ability to undergo redox cycling and generate reactive oxygen species (ROS) in biological systems.
This application note details the robust preparation of 2-(2-nitrophenyl)-5,8-quinolinedione . While various routes exist (e.g., direct oxidation of 8-hydroxyquinolines), this protocol utilizes the Ceric Ammonium Nitrate (CAN)-mediated oxidative demethylation of a 5,8-dimethoxyquinoline precursor.
Why this approach?
Selectivity: CAN oxidation is highly chemoselective for the hydroquinone/dimethoxy ether motif, leaving the nitro group and the pyridine ring of the quinoline intact.
Scalability: The reaction proceeds under mild conditions (room temperature) with aqueous-organic solvent systems, avoiding the harsh thermal conditions of historic methods like the Skraup reaction.
Yield: This pathway typically minimizes the formation of polymeric side products common in direct phenolic oxidations.
Reaction Scheme & Mechanistic Pathway
The synthesis is a two-stage convergent protocol. First, the aryl-quinoline bond is formed via Suzuki-Miyaura cross-coupling, followed by the critical oxidative transformation.
Figure 1: Synthetic Pathway and Mechanism
Caption: Two-step convergent synthesis: Pd-catalyzed arylation followed by Ce(IV)-mediated oxidative demethylation.
Detailed Protocol
Phase 1: Precursor Synthesis (Suzuki Coupling)
Objective: Install the 2-nitrophenyl moiety onto the quinoline core.
Reagents & Equipment:
2-Chloro-5,8-dimethoxyquinoline (1.0 eq)
2-Nitrophenylboronic acid (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
Potassium carbonate (2.0 M aq. solution, 3.0 eq)
Dimethoxyethane (DME) / Ethanol (3:1 v/v)
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
Charge: In a flame-dried Schlenk flask, combine the chloro-quinoline substrate, boronic acid, and Pd catalyst.
Reflux: Heat the mixture to 85°C under argon for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting chloride is consumed.
Workup: Cool to RT. Dilute with water and extract with dichloromethane (DCM). Dry organics over
and concentrate.
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the intermediate 2-(2-nitrophenyl)-5,8-dimethoxyquinoline .
Phase 2: Oxidative Demethylation (The Critical Step)
Objective: Reveal the para-quinone functionality using CAN.
Table 1: Reaction Stoichiometry & Conditions
Component
Role
Equivalents
Concentration
Intermediate
Substrate
1.0
0.1 M
CAN
Oxidant
2.5 - 3.0
0.5 M (in water)
Acetonitrile (MeCN)
Solvent
N/A
Solvent Vol. A
Water
Co-solvent
N/A
Solvent Vol. B
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 mmol of 2-(2-nitrophenyl)-5,8-dimethoxyquinoline in 10 mL of Acetonitrile (MeCN). Ensure complete dissolution; sonicate if necessary.
Oxidant Prep: Prepare a solution of Ceric Ammonium Nitrate (CAN) (2.5 mmol, 1.37 g) in 5 mL of water.
Note: The solution should be fresh and bright orange.
Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous CAN solution dropwise over 10 minutes with vigorous stirring.
Observation: The reaction mixture will transiently darken (radical cation formation) before shifting to a yellow/orange suspension characteristic of the quinone.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 30–60 minutes.
Endpoint: TLC will show the disappearance of the fluorescent dimethoxy spot and the appearance of a visible yellow/orange spot (the quinone).
Quench & Extraction: Dilute the reaction with 50 mL of water. Extract immediately with DCM (
mL).
Critical: Do not leave the product in the acidic aqueous CAN waste for extended periods to prevent degradation.
Wash: Wash combined organics with saturated
(to remove acidic residues) and Brine.
Isolation: Dry over
, filter, and concentrate under reduced pressure.
Crystallization: Recrystallize from Ethanol or Et2O/Hexane to obtain 2-(2-nitrophenyl)-5,8-quinolinedione as yellow/orange needles.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, compare spectral data against the following expected parameters.
Table 2: Expected Analytical Signatures
Technique
Parameter
Expected Signal / Characteristic
1H NMR
Quinone Protons
Two doublets at ~7.0–7.2 ppm (C6-H, C7-H) exhibiting an AB system ( Hz).[1]
1H NMR
Methoxy Groups
Absent. (Disappearance of singlets at ~4.0 ppm confirms demethylation).
IR
Carbonyl (C=O)
Strong absorption at 1660–1680 (Quinone carbonyls).
Caption: Critical safety control points for handling nitro-aromatics and strong oxidants.
Ceric Ammonium Nitrate (CAN): A strong oxidant.[2][3][4][5] Avoid contact with skin. CAN waste contains Cerium and Nitrates; dispose of in separate heavy metal/oxidizer waste streams, not general organic waste.
Nitro-aromatics: While 2-nitrophenyl derivatives are generally stable, always assess thermal stability (DSC) before scaling up beyond gram-scale to rule out decomposition hazards.
References
Synthesis of 5,8-Quinolinedione Scaffolds:
Ryu, C. K., & Lee, J. Y. (2004). Synthesis and antifungal activity of 6-arylamino-5,8-quinolinediones. Bioorganic & Medicinal Chemistry Letters, 14(16), 4233-4236.
CAN Oxidation Methodology:
Fischer, A., & Henderson, G. N. (1985). Ipso nitration. XXVII. The reaction of 2-methoxy- and 2,5-dimethyl-4-nitro-phenol with cerium(IV) ammonium nitrate. Canadian Journal of Chemistry, 63(9), 2390-2395. (Demonstrates the robustness of CAN for oxidative demethylation/quinone formation).
Biological Relevance of 5,8-Quinolinediones:
Przezdziecka, A., et al. (2017). Acetylenic Amine Derivatives of 5,8-Quinolinediones: Synthesis, Crystal Structure and Antiproliferative Activity. Molecules, 22(1), 102.
General Review on Quinone Synthesis:
Abraham, I., Joshi, R., Pardasani, P., & Pardasani, R. T. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22, 385-421.
Advanced Synthesis of Amino-Quinoline-5,8-Diones: Reagents, Protocols, and Regiocontrol
The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in heterocyclic chemistry and oncology pharmacophores. Executive Summary & Strategic Importanc...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in heterocyclic chemistry and oncology pharmacophores.
Executive Summary & Strategic Importance
The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for potent antitumor, antimalarial, and antifungal agents (e.g., Streptonigrin, Lavendamycin). Its biological efficacy stems primarily from its ability to undergo redox cycling, generating reactive oxygen species (ROS) and inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1).
Synthesizing amino-substituted derivatives (specifically at the C6 and C7 positions) is critical for modulating the redox potential and lipophilicity of these drugs. This guide details the two primary synthetic distinct workflows:
Oxidative Functionalization: Converting quinoline precursors (8-hydroxyquinoline) into the quinone core.
Nucleophilic Substitution: Late-stage diversification of halogenated quinones (e.g., 6,7-dichloroquinoline-5,8-dione).
Critical Reagents & Mechanistic Causality
The choice of reagent dictates the yield, purity, and regioselectivity of the final scaffold. The table below correlates specific reagents with their mechanistic function and experimental justification.
Table 1: Reagent Selection Matrix
Reagent Class
Specific Reagent
Role
Causality & Experimental Insight
Oxidant
Fremy’s Salt (Potassium nitrosodisulfonate)
Phenol Oxidation
Mild & Selective: Preferred for oxidizing 5-amino-8-hydroxyquinolines to quinones without over-oxidizing the pyridine ring. Operates via a radical mechanism.
Oxidant
Cerium(IV) Ammonium Nitrate (CAN)
Oxidative Demethylation
High Potential: Ideal for converting 5,8-dimethoxyquinolines to quinones. Requires controlled pH to prevent ring degradation.
Precursor
6,7-Dichloroquinoline-5,8-dione
Electrophilic Scaffold
Divergent Synthesis: The chlorine atoms act as leaving groups. The C6 and C7 positions have distinct electrophilicities, allowing for sequential substitution.
Catalyst
Cerium(III) Chloride (CeCl₃)
Lewis Acid Promoter
Regiocontrol: Coordinates with the quinone carbonyls, enhancing electrophilicity and directing amine attack, often improving yields in sluggish aminations.
Solvent
Ethanol / Methanol
Protic Solvent
Solubility & H-Bonding: Stabilizes the polar transition state of nucleophilic aromatic substitution ().
Synthetic Workflows & Decision Logic
The following diagram illustrates the decision tree for synthesizing amino-quinoline-5,8-diones, highlighting the divergence between de novo oxidation and late-stage substitution.
Figure 1: Strategic workflow for amino-quinoline-5,8-dione synthesis comparing oxidative and substitution routes.
Detailed Experimental Protocols
Protocol A: Nucleophilic Substitution of 6,7-Dichloroquinoline-5,8-dione
Application: Generating libraries of 6- or 7-amino substituted derivatives.
Mechanism: Nucleophilic Aromatic Substitution (
).
Regioselectivity Note: Substitution typically occurs at the C6 position first due to para-conjugation with the pyridine nitrogen, but steric bulk and Lewis acids can shift this to C7 [1, 2].
Materials:
6,7-Dichloroquinoline-5,8-dione (1.0 equiv)
Primary or Secondary Amine (1.1 – 1.5 equiv)
Ethanol (Absolute) or Methanol
Optional: CeCl₃·7H₂O (0.5 equiv) for sluggish amines
Preparation: Dissolve 6,7-dichloroquinoline-5,8-dione (e.g., 1 mmol, 228 mg) in absolute ethanol (10 mL) in a round-bottom flask.
Activation (Optional): If using a weakly nucleophilic amine, add CeCl₃·7H₂O (0.5 mmol) and stir for 10 minutes at room temperature. The solution may darken, indicating complexation.
Addition: Add the target amine (1.1 mmol) dropwise. If the amine is a salt (e.g., hydrochloride), add Et₃N (1.5 mmol) to liberate the free base.
Reaction: Reflux the mixture at 78°C (ethanol boiling point) for 2–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 95:5). The product is usually a deeply colored (red/purple) spot.
Workup:
Cool the reaction mixture to 0°C.
The product often precipitates. Filter the solid and wash with cold ethanol.
If no precipitate forms, concentrate the solvent under reduced pressure and purify via flash column chromatography (Silica gel, gradient CHCl₃ -> 2% MeOH/CHCl₃).
Validation: Verify regiochemistry using HMBC NMR. C6-substitution typically shows distinct coupling patterns compared to C7 due to proximity to the quinoline nitrogen [3].
Protocol B: Oxidation of 5-Amino-8-Hydroxyquinoline (Fremy’s Salt Method)
Application: Synthesizing the parent amino-quinone core when halogenated precursors are unavailable.
Safety Warning: Fremy’s salt is unstable; store in a freezer and handle with care.
Buffer Preparation: Prepare a 0.2 M sodium phosphate buffer (pH 7.2). Stability of Fremy's salt is highly pH-dependent; acidic conditions cause rapid decomposition.
Dissolution: Dissolve 5-amino-8-hydroxyquinoline (1 mmol) in a mixture of Acetone (5 mL) and Buffer (10 mL).
Oxidation: Add Fremy’s salt (2.5 mmol) dissolved in Buffer (15 mL) dropwise to the stirring reaction mixture at 0°C.
Reaction: Stir at room temperature for 2–4 hours. The solution will turn from yellow/brown to a distinct violet/red quinone color.
Extraction: Extract the aqueous mixture with Dichloromethane (3 x 20 mL).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.
Regioselectivity & Troubleshooting
Achieving the correct regioisomer (C6 vs. C7) is the primary challenge in the substitution route.
Mechanism of Regiocontrol
The pyridine nitrogen withdraws electron density, making C6 naturally more electrophilic (para-like position). However, metal chelation can alter this landscape.
Figure 2: Factors influencing regioselectivity in nucleophilic substitution.
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Low Yield
Polymerization of quinone
Perform reaction under N₂ atmosphere; reduce reaction time.
Mixed Regioisomers
Similar electrophilicity
Lower temperature (0°C -> RT); Use steric bulk to direct substitution.
Incomplete Reaction
Weak nucleophile
Add Lewis Acid catalyst (CeCl₃, 10 mol%) or switch to high-boiling solvent (Ethoxyethanol).
References
5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents.
Source: National Institutes of Health (PMC)
URL:[Link]
Regioselective substitution of 6,7-dichloroquinoline-5,8-dione.
Source: PubMed (Bioorg Med Chem)
URL:[Link]
Synthesis and Properties of 6-Substituted Quinoline-5,8-dione Colour Formers.
Source: Royal Society of Chemistry (RSC)
URL:[Link][2]
Development of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.
Source: PubMed
URL:[Link]
Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones.
Source: PubMed
URL:[Link]
Purification methods for 6-amino-2-nitrophenyl derivatives
Application Note: Purification Strategies for 6-Amino-2-Nitrophenyl Derivatives Part 1: Executive Summary & Chemical Context The "6-amino-2-nitrophenyl" scaffold typically refers to 1,2,3-trisubstituted benzenes where th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification Strategies for 6-Amino-2-Nitrophenyl Derivatives
Part 1: Executive Summary & Chemical Context
The "6-amino-2-nitrophenyl" scaffold typically refers to 1,2,3-trisubstituted benzenes where the amino and nitro groups flank a central substituent (Position 1) or are arranged meta to each other with a third substituent. The most commercially and pharmaceutically relevant derivatives in this class are 2-amino-6-nitrophenol (dye/drug intermediate), 2-amino-6-nitrobenzoic acid (anthranilic acid derivative), and 2-amino-6-nitrotoluene .
Purifying these compounds presents a unique set of challenges:
Zwitterionic Character: Derivatives with acidic groups (phenols, benzoic acids) and the basic amine can form internal salts, affecting solubility.
Intramolecular Hydrogen Bonding: The proximity of the nitro and amino groups often leads to strong intramolecular H-bonding, reducing polarity and making the compounds surprisingly soluble in non-polar solvents, while reducing their basicity.
Oxidative Instability: The amino group is prone to oxidation, leading to "tar" formation (azo/azoxy polymers) that complicates crystallization.
This guide moves beyond generic protocols to provide a chemically grounded decision matrix for purification.
Part 2: Strategic Decision Matrix
Before selecting a method, you must classify your specific derivative based on the substituent at the 1-position (the "X" group).
Figure 1: Decision matrix for selecting the optimal purification workflow based on chemical functionality.
Best for: 2-amino-6-nitrophenol, 2-amino-6-nitrobenzoic acid.
Mechanism: The nitro group is strongly electron-withdrawing, significantly increasing the acidity of phenols and benzoic acids while decreasing the basicity of the amine. We exploit this by dissolving the impurity-laden crude in base (where it is soluble) and filtering off non-acidic impurities (tars, unreacted precursors).
Wash Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step:
Dissolution: Suspend the crude solid in the chosen Base (10 mL/g). Stir until fully dissolved. The solution will likely turn deep red/orange due to the nitrophenolate/benzoate anion.
Filtration (Clarification): If black insoluble specks (tars) remain, filter through a Celite pad.
Organic Wash: Transfer the aqueous filtrate to a separatory funnel. Wash with DCM (2 x 10 mL/g).
Why? This removes neutral organic impurities (e.g., unreacted nitro-halobenzenes) that do not ionize.
Critical: Keep the Aqueous layer.
Precipitation: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add the Acid dropwise with vigorous stirring.
Target pH: Adjust to pH 3-4 for benzoic acids or pH 5-6 for phenols.
Observation: The product will precipitate as a bright orange/yellow solid.
Isolation: Filter the precipitate via vacuum filtration. Wash with ice-cold water.[1][2]
Protocol B: Recrystallization (The "Gold Standard")
Best for: 2-amino-6-nitrotoluene, and as a polishing step for Method A products.
Solvent Selection:
Ethanol/Water (Most versatile): Good for polar derivatives.
Toluene: Excellent for non-polar derivatives (e.g., chloro- analogs) to remove polar tars.
Water (Acidified): Specifically for 2-amino-6-nitrophenol (suppresses ionization).
Step-by-Step:
Solubility Test: Place 50 mg of crude in a test tube. Add 0.5 mL solvent. Heat to boiling. If it dissolves, cool to RT. If crystals form, the solvent is suitable.[3][4]
Dissolution: Place crude in an Erlenmeyer flask. Add near-boiling solvent slowly. Use a reflux condenser to prevent solvent loss.
Expert Tip: If the solution is dark/opaque, add Activated Charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.
Nucleation: Remove from heat. Allow to cool to room temperature slowly (do not plunge into ice yet). Rapid cooling traps impurities.[4]
Crystallization: Once RT is reached, place in an ice bath (0°C) for 1 hour.
Filtration: Collect crystals on a Büchner funnel. Wash with cold solvent (same as mother liquor).
Protocol C: Flash Column Chromatography
Best for: Complex mixtures, non-ionizable derivatives, or when "oiling out" occurs in recrystallization.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2]
Tailing: Amino groups often interact with acidic silanols on silica, causing peak tailing.
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase. This blocks silanol sites and sharpens the amine peak.
Loading: Nitroanilines often have poor solubility in Hexane. Use Dry Loading : Dissolve crude in DCM, add silica (1:2 ratio), evaporate to dryness, and load the powder on top of the column.
Part 4: Analytical Validation & Troubleshooting
Data Summary Table: Physical Properties & Solvents
Derivative Type
Typical mp (°C)
Recryst. Solvent
Flash Mobile Phase
Key Impurity
2-Amino-6-Nitrophenol
110-112
Water (w/ AcOH)
DCM : MeOH (95:5)
Oxidation tars (black)
2-Amino-6-Nitrobenzoic
>200 (dec)
Ethanol / Water
EtOAc : Hexane (with 1% AcOH)
Decarboxylated byproduct
2-Amino-6-Nitrotoluene
90-95
Ethanol
Hexane : EtOAc (80:20)
Dinitrotoluene isomers
Troubleshooting Guide:
"Oiling Out" (Liquid separates instead of crystals):
Cause: Solution is too concentrated or temperature dropped too fast.[4]
Fix: Re-heat to dissolve the oil, add more solvent (10-20%), and seed with a pure crystal. Stir slowly while cooling.
Dark Color Persists:
Cause: Oxidation products (azo dyes).
Fix: Repeat recrystallization with activated charcoal.[4][5] Ensure minimal light exposure during storage.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization Protocols for Nitro-Substituted Quinolinediones
Part 1: Introduction & Strategic Analysis
Nitro-substituted quinolinediones (e.g., 6-nitroquinoline-2,4(1H,3H)-dione) represent a challenging class of pharmaceutical intermediates. Structurally, they possess two distinct features that complicate crystallization:
The Quinolinedione Core: Exhibits lactam-lactim tautomerism, leading to extensive intermolecular hydrogen bonding. This results in high melting points (>250°C) and poor solubility in common organic solvents.
The Nitro Group: Introduces high polarity and electron-withdrawing character, increasing sensitivity to polar solvents while introducing thermal instability risks.
The Engineering Challenge:
Standard cooling crystallization often fails due to low solubility in volatile solvents (ethanol, acetone). Conversely, high-boiling solvents (DMSO, DMF) make solvent removal difficult and can induce solvate formation. This guide presents a Dual-Mode Crystallization Strategy focusing on Anti-Solvent Precipitation and Controlled Thermal Gradients in acidic media.
Part 2: Solvent Selection & Solubility Profiling
Rational solvent selection is the cornerstone of this protocol. Due to the "brick-dust" nature of quinolinediones, we categorize solvents by their interaction mechanism.
Table 1: Solvent Interaction Matrix
Solvent Class
Examples
Solubility Performance
Role in Protocol
Polar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
Primary solvent for anti-solvent methods.
Organic Acids
Glacial Acetic Acid, Formic Acid
Moderate (10-30 mg/mL at reflux)
Ideal for thermal gradient crystallization; disrupts H-bonding.
Protic Polar
Ethanol, Methanol
Low (<5 mg/mL)
Anti-solvent or washing agent.
Chlorinated
DCM, Chloroform
Very Low
Not recommended (poor solubility + toxicity).
Aqueous Base
NaOH (aq), KOH (aq)
High (as salt)
Used for reactive crystallization (pH swing).
Part 3: Decision Logic & Workflow
The following decision tree illustrates the selection process based on the impurity profile and thermal stability of the specific nitro-quinolinedione derivative.
Caption: Decision matrix for selecting the optimal crystallization technique based on solubility and thermal stability.
Best for: High-purity requirements where thermal stability is confirmed.
Mechanism: Glacial acetic acid acts as a "chemical scissor," disrupting the intermolecular hydrogen bonds of the dione dimer, allowing dissolution at high temperatures. Upon cooling, the H-bonds reform, driving ordered crystal growth.
Step-by-Step Procedure:
Dissolution: Suspend 10 g of crude nitro-quinolinedione in 100 mL of Glacial Acetic Acid (10 volumes).
Heating: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere. Safety Note: Ensure condenser cooling is active to prevent acid vapor escape.
Clarification: If particulates remain after 30 mins at reflux, perform a hot filtration using a sintered glass funnel (porosity 3).
Controlled Cooling:
Ramp down to 80°C at 1°C/min.
Hold at 80°C for 30 mins (Nucleation Zone).
Ramp down to 20°C at 0.5°C/min.
Isolation: Filter the crystalline slurry under vacuum.
Washing: Wash the cake with 2 x 20 mL of cold ethanol (to remove acetic acid).
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Best for: Thermally sensitive compounds or those with very low solubility in common solvents.
Mechanism: The compound is dissolved in a powerful solvent (DMSO). Water acts as a harsh anti-solvent, drastically increasing the chemical potential and forcing precipitation.
Step-by-Step Procedure:
Dissolution: Dissolve 5 g of crude material in 25 mL of DMSO at room temperature (or mild heating to 40°C).
Polishing: Filter through a 0.45 µm PTFE membrane to remove insoluble impurities (dust, metal oxides).
Anti-Solvent Addition:
Place the DMSO solution in a reactor with vigorous stirring (overhead stirrer recommended).
Slowly add 75 mL of Water (Anti-solvent) via a syringe pump or dropping funnel over 60 minutes.
Critical: Maintain addition rate to control supersaturation. Rapid addition leads to amorphous precipitation.
Aging: Stir the resulting suspension for 2 hours at 20°C to allow Ostwald ripening (growth of larger crystals at the expense of fines).
Isolation: Filter and wash extensively with water (to remove DMSO) followed by methanol (to aid drying).
Part 5: Process Control & Characterization
To ensure the protocol is "self-validating," specific analytical checkpoints must be integrated.
Table 2: Critical Quality Attributes (CQAs)
Attribute
Method
Acceptance Criteria
Troubleshooting
Residual Solvent
GC-Headspace
< 5000 ppm (DMSO/Acetic Acid)
Increase drying temp or wash with lower BP solvent (EtOH).
Polymorph Form
PXRD
Match Reference Pattern
If metastable form appears, reduce cooling rate or add seeds.
Chemical Purity
HPLC (UV)
> 99.0% Area
Recrystallize again; check mother liquor for impurity rejection.
Thermal Stability
DSC/TGA
No exotherm < MP
STOP. High risk of energetic decomposition.
Part 6: Safety Considerations (Crucial)
Working with nitro-substituted heterocycles requires strict adherence to safety protocols due to the energy potential of the nitro group.
Thermal Runaway: Never heat nitro-quinolinediones to dryness without knowing the decomposition onset temperature (determined via DSC).
Shock Sensitivity: While usually stable, polynitro variants can be shock-sensitive. Avoid metal spatulas if the compound is unknown; use Teflon.
Acid Compatibility: When using Protocol A, ensure the equipment is glass-lined or Hastelloy. Stainless steel (316L) may corrode over time with hot acetic acid.
Part 7: Crystallization Workflow Diagram
This diagram visualizes the "Reactive Crystallization" pathway (Protocol D), which is often the most scalable method for industrial production.
Caption: Workflow for reactive crystallization (pH swing), utilizing the acidity of the N-H proton.
References
Solubility & Properties: Lide, D.R., Milne, G.W.A. (1994).[1] Handbook of Data on Organic Compounds. CRC Press.[1] (Data on 8-nitroquinoline solubility in ethanol/acids). Link
Synthesis & Recrystallization: Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Quinoline Synthesis and Purification. (Describes acid/base purification and steam distillation techniques relevant to quinoline cores). Link
Nitro-Chalcone Crystallization: Martinez-Martinez, F.J., et al. (2021).[2] Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. (Detailed protocols for solvent-pair recrystallization of nitro-aromatics). Link
Quinolinedione Synthesis: Klásek, A., et al. (2002). Syntheses of 3-aminoquinoline-2,4(1H,3H)-diones. (Describes synthesis and purification of quinolinedione derivatives using dioxane and acetic acid). Link
General Solubility Data: BenchChem. (2025).[3] Solubility of 6-Nitro-2,3-diphenylquinoxaline. (Provides solubility trends for nitro-quinoxalines in DMSO, DMF, and alcohols). Link
Technical Support Center: Synthesis of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
Welcome to the technical support center for the synthesis of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our focus is on not just the "how," but the "why," ensuring a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione is a complex heterocyclic molecule featuring a quinolinedione core, which is a prominent scaffold in medicinal chemistry with applications as antiproliferative and enzyme-inhibiting agents.[1] The synthesis is non-trivial, often plagued by issues of low yield, challenging purification, and competing side reactions. This guide provides a robust, proposed synthetic pathway and a comprehensive troubleshooting section to navigate these complexities.
Part 1: Proposed Synthetic Pathway
The synthesis of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione can be logically approached in a three-stage process starting from 4-methoxy-2-nitroaniline. This pathway involves an amide coupling, an acid-catalyzed cyclization to form the quinoline core, and a final oxidative demethylation to yield the target quinolinedione.
Caption: Proposed synthesis pathway for 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 2-Amino-N-(4-methoxy-2-nitrophenyl)benzamide (Intermediate 1)
This step involves the coupling of a substituted aniline with an acyl chloride. Careful control of temperature and stoichiometry is crucial to prevent side reactions.
Protocol:
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Slowly add pyridine (1.2 eq) to the solution to act as a base.
In a separate flask, prepare a solution of 2-aminobenzoyl chloride (1.1 eq) in anhydrous DCM.
Add the 2-aminobenzoyl chloride solution dropwise to the aniline solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).
Upon completion, quench the reaction with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Stage 2: Cyclization to form 6-Nitro-8-methoxy-2-(2-aminophenyl)quinolin-5-amine
This is an intramolecular condensation reaction, a variation of the Friedländer quinoline synthesis, which uses a strong acid catalyst to promote cyclization.
Protocol:
Place the purified Intermediate 1 (1.0 eq) into a flask equipped with a mechanical stirrer.
Add Polyphosphoric Acid (PPA) (10-20 times the weight of the intermediate).
Heat the mixture to 130-150 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC (a higher polarity solvent system may be required).
Cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice with stirring.
Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Stage 3: Oxidative Demethylation to 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
This final step utilizes a powerful oxidizing agent, Ceric Ammonium Nitrate (CAN), to convert the electron-rich methoxy-aniline moiety into the target quinolinedione. This reaction is typically fast.[2]
Protocol:
Dissolve the cyclized intermediate (1.0 eq) in a mixture of acetonitrile and water (e.g., a 2:1 ratio).
In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.5-4.0 eq) in acetonitrile/water.
Cool the CAN solution to 0 °C.
Slowly add the solution of the quinoline intermediate to the CAN solution with vigorous stirring. The reaction is often marked by a color change.
Stir for 20-60 minutes at 0 °C to room temperature. Monitor closely by TLC to avoid degradation.
Once the starting material is consumed, dilute the reaction mixture with water and extract with DCM or ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product via column chromatography or recrystallization.
Part 3: Troubleshooting Guide & FAQs
This section addresses common problems that can arise during the synthesis.
Caption: A general workflow for troubleshooting low-yield reactions.
FAQs: Stage 1 (Amide Coupling)
Q1: My amide coupling reaction shows low conversion or has failed completely. What went wrong?
Cause - Reagent Quality: Moisture is a critical issue. The acyl chloride is highly susceptible to hydrolysis, and any water in the solvent or on the glassware will deactivate it. Similarly, the aniline starting material should be pure.
Solution - Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (DCM). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Cause - Insufficient Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger for the HCl generated. Insufficient base can halt the reaction.
Solution - Stoichiometry Check: Ensure at least 1.1 to 1.2 equivalents of a non-nucleophilic base are used. For sluggish reactions, a stronger non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.[3]
Cause - Low Reactivity: The nitro group on the aniline is strongly electron-withdrawing, reducing the nucleophilicity of the amino group.
Solution - Alternative Coupling Agents: If the acyl chloride method fails, consider using standard peptide coupling reagents like EDC/HOBt or HATU, which can be more effective for less nucleophilic amines.[3]
Q2: My TLC plate shows multiple new spots after the coupling reaction. What are these side products?
Cause - Diacylation: The product amide's nitrogen can potentially be acylated a second time, although this is less likely under these conditions. More likely, the amino group on the 2-aminobenzoyl moiety could react.
Solution - Controlled Addition: Add the acyl chloride solution slowly and at a low temperature (0 °C) to maintain control over the reaction and minimize side product formation.
Cause - Impurities: Impurities in the starting materials can lead to a variety of side products.
Solution - Purify Starting Materials: Recrystallize or chromatograph the starting anilines if their purity is questionable.
FAQs: Stage 2 (Cyclization)
Q3: The Friedländer cyclization is producing a dark, tar-like substance with very low yield of the desired product.
Cause - Excessive Heat/Time: Polyphosphoric acid is a strong dehydrating agent. Excessive heat or prolonged reaction times can lead to polymerization and charring, a common issue in classical quinoline syntheses.[4]
Solution - Precise Control: Carefully control the temperature using an oil bath and monitor the reaction closely with TLC. Do not overheat. Aim for the lowest temperature that allows the reaction to proceed. Reaction times should be optimized, starting with shorter durations.
Cause - Incorrect PPA Viscosity: The viscosity of PPA is highly temperature-dependent. If it's too thick, inefficient mixing can cause localized overheating and charring.
Solution - Mechanical Stirring: Use a mechanical stirrer instead of a magnetic stir bar to ensure efficient and homogenous mixing of the viscous reaction medium.
Q4: The reaction is incomplete, even after extended heating. How can I drive it to completion?
Cause - Insufficient Acid Strength/Amount: The cyclization requires a strong acid catalyst to protonate the carbonyl and facilitate the intramolecular electrophilic aromatic substitution.
Solution - Alternative Catalysts: While PPA is effective, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a more potent alternative. Lewis acids could also be explored, though they are less common for this specific transformation.[5]
FAQs: Stage 3 (Oxidative Demethylation)
Q5: The oxidation with CAN gives a very low yield of the quinolinedione, and I see many decomposition products.
Cause - Over-oxidation: Ceric Ammonium Nitrate is a very powerful oxidizing agent.[2] If the reaction is left for too long or run at too high a temperature, it can oxidize other parts of the molecule, leading to decomposition and a complex mixture of products.
Solution - Monitor Closely: This reaction is often complete in under 30 minutes. Monitor by TLC every 5-10 minutes. As soon as the starting material is consumed, immediately quench the reaction and proceed with the workup. Running the reaction at 0 °C can provide better control.
Cause - Incorrect Stoichiometry: At least two equivalents of CAN are required for the oxidative demethylation, but an excess is typically used. Too little will result in incomplete conversion.
Solution - Optimize CAN Equivalents: Perform small-scale trials to find the optimal stoichiometry. Start with 2.5 equivalents and increase to 4.0 if necessary, while carefully monitoring for side product formation.
Q6: I am having difficulty purifying the final product. It seems to stick to the silica gel column.
Cause - Product Polarity and Acidity: The amino and quinone functionalities make the final product quite polar. The quinone oxygens and amine nitrogen can chelate to the silica gel's silicon atoms, causing streaking and poor recovery from column chromatography.
Solution - Modified Chromatography:
Solvent System: Add a small amount of a polar, coordinating solvent like methanol (1-5%) or a few drops of acetic acid or triethylamine to your eluent (e.g., DCM/MeOH or Hexane/Ethyl Acetate) to improve elution. The choice of acid or base depends on the product's properties.
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column for purification.
Recrystallization: If a suitable solvent system can be found, recrystallization is often the best method for purifying the final product to high purity.
Part 4: Data & Parameter Summary
Table 1: Recommended Reagent Stoichiometry
Stage
Reagent
Equivalents (eq)
Rationale
1. Coupling
4-Methoxy-2-nitroaniline
1.0
Limiting Reagent
2-Aminobenzoyl Chloride
1.1
Slight excess to ensure full conversion of the aniline.
Pyridine / Base
1.2
To neutralize generated HCl and catalyze the reaction.
Low temperature for addition minimizes side reactions.
Reaction Time
12 - 18 hours
Monitor by TLC for completion.
2. Cyclization
Temperature
130 - 150 °C
Critical parameter. Avoid overheating to prevent charring.[4]
Reaction Time
4 - 6 hours
Monitor by TLC.
3. Oxidation
Temperature
0 °C to Room Temp
Low temperature provides better control over the fast reaction.
Reaction Time
20 - 60 minutes
Monitor closely by TLC to prevent product degradation.
References
Ceric Ammonium Nitrate: An Efficient Catalyst for One-Pot Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolines. Bentham Science Publisher. [Link]
Cerium(IV) ammonium nitrate is an excellent, general catalyst for the Friedländer and Friedländer-Borsche quinoline syntheses: very efficient access to the antitumor alkaloid luotonin A. PubMed. [Link]
Cerium (IV) ammonium nitrate (CAN) as a catalyst in water: A simple, proficient and green approach for the synthesis of tetrahydropyrimidine quinolones. ResearchGate. [Link]
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]
Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN). Arkivoc. [Link]
Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines. RSC Publishing. [Link]
Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. [Link]
Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. [Link]
Technical Guide: Solubilization & Handling of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
Executive Summary & Chemical Context[1][2][3][4][5][6] 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione is a bioactive small molecule belonging to the amino-substituted quinoline-5,8-dione class. Structurally related to the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione is a bioactive small molecule belonging to the amino-substituted quinoline-5,8-dione class. Structurally related to the antitumor antibiotic Streptonigrin, these compounds are frequently investigated for their ability to act as substrates for NQO1 (NAD(P)H:quinone oxidoreductase 1) or as redox-cycling agents that generate Reactive Oxygen Species (ROS) in tumor cells.
The Challenge:
Researchers often encounter two primary failure modes with this compound:
Hydrophobic Aggregation: The planar aromatic core facilitates strong
stacking, leading to poor aqueous solubility and "crash-out" precipitation upon dilution.
Redox Instability: The p-quinone moiety (5,8-dione) is susceptible to reduction and nucleophilic attack, necessitating strict control over pH and light exposure.
This guide provides a self-validating protocol to solubilize, store, and utilize this compound without compromising experimental integrity.
Module 1: Stock Solution Preparation (The "Happy Path")
Do not attempt to dissolve this compound directly in aqueous buffers (PBS, media).[1] It requires a dipolar aprotic solvent to overcome lattice energy.
Why: Water content >0.1% in DMSO can drastically reduce solubility and accelerate quinone degradation.
Vessel: Amber glass vial or foil-wrapped polypropylene tube.
Equipment: Ultrasonic water bath (Sonicator).
Step-by-Step Protocol
Calculation: Target a stock concentration of 10 mM to 50 mM .
Note: While the theoretical max solubility may approach 100 mM in pure DMSO, working at saturation increases the risk of precipitation during freeze-thaw cycles.
Weighing: Weigh the powder into the amber vial.
Solvation: Add the calculated volume of Anhydrous DMSO.
Disruption (Critical): Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5–10 minutes.
Mechanism:[2][3][4][5] Sonication breaks the intermolecular
-stacking interactions between the quinoline rings, allowing the DMSO solvation shell to form.
Validation: Hold the vial up to a light source. The solution should be clear (typically yellow to orange/red). If it is cloudy, it is a suspension, not a solution.
Workflow Visualization
Figure 1: Decision-based workflow for preparing stable stock solutions.
Module 2: Stability & Storage[7]
The quinone moiety is the "Achilles' heel" of this molecule. Improper storage leads to the formation of semiquinone radicals or irreversible reduction products.
Quinones are photosensitizers. UV/Vis light can induce radical formation and photodegradation.
Moisture
Desiccated
DMSO is hygroscopic.[4] Absorbed atmospheric water causes the compound to precipitate inside the frozen stock.
Freeze-Thaw
Single Use Aliquots
Repeated freeze-thaw cycles induce "salting out" effects and micro-precipitation that is invisible to the naked eye.
Module 3: Troubleshooting Guide (The "Unhappy Path")
Issue 1: "The compound precipitated when I added it to cell culture media."
Diagnosis: This is the "Solvent Shock" or "Crash-out" effect. Rapid dilution of hydrophobic molecules from DMSO into water causes the solvation shell to collapse before the molecule can disperse.
Corrective Protocol (The Intermediate Step Method):
Do not add the DMSO stock directly to the bulk media bottle.
Step 1: Dilute your stock 1:10 in pure DMSO first (if working with high conc.).
Step 2: Pre-warm the culture media to 37°C.
Step 3: Add the DMSO stock to the media while vortexing or swirling rapidly.
Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking compound effects.[6][4]
Issue 2: "The color of the solution changed from yellow to pink/brown."
Diagnosis: This indicates a chemical change, likely pH-dependent ionization or redox activity.
pH Effect: The amino group (C6-position) can protonate, and the phenolic/quinone oxygen can interact with ions.
Redox: If the media contains reducing agents (e.g., DTT, excess thiols), the quinone may reduce to a hydroquinone.
Action: Check the pH of your buffer.[7][8] If the color change is reversible with pH, the compound is likely intact. If irreversible, degradation has occurred.
Troubleshooting Logic Tree
Figure 2: Logic tree for resolving precipitation issues in biological assays.
Frequently Asked Questions (FAQs)
Q: Can I filter sterilize the stock solution?A: Yes, but material compatibility is key. Use PTFE (Teflon) or Nylon syringe filters (0.22 µm).
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them, contaminating your sample with plastic.
Q: Why does the protocol recommend 37°C sonication? Won't heat degrade it?A: Short-term exposure (5-10 mins) to 37°C is generally safe for quinolinediones and is often necessary to overcome the activation energy of dissolution. Prolonged heating (>1 hour) or boiling should be avoided.
Q: Can I use Ethanol instead of DMSO?A: Generally, no. Quinolinediones have significantly lower solubility in ethanol compared to DMSO. Using ethanol often requires higher percentages in the final assay to achieve the same drug concentration, which leads to higher vehicle toxicity.
Q: My cells are dying in the vehicle control. Is it the DMSO?A: Likely. Ensure your final DMSO concentration is ≤0.1% for sensitive cell lines (e.g., primary neurons) and never exceeds 0.5% for robust lines (e.g., HeLa, HEK293). Always run a "DMSO-only" control matched exactly to the drug condition.
References
BenchChem Technical Support. (2025).[7][4][8] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
Kadela-Tomanek, M., et al. (2023). "Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme." MDPI Molecules. Retrieved from
Gershon, H., et al. (2003). "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Fordham Research Commons. Retrieved from
SelleckChem. (2025). Handling and Solubility of Quinone Compounds. Retrieved from
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility physics).
Technical Support Center: Optimizing Reaction Conditions for 2-Nitrophenyl Substitution
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-nitrophenyl substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-nitrophenyl substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and enhance the efficiency and success of your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reactivity of 2-nitrophenyl systems in SNAr reactions. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: Why is the 2-nitrophenyl system so reactive towards nucleophilic aromatic substitution?
The reactivity of the 2-nitrophenyl system is primarily due to the powerful electron-withdrawing nature of the nitro (-NO₂) group.[1] Aromatic rings are typically electron-rich and thus react with electrophiles. However, a strong electron-withdrawing group like a nitro group deactivates the ring for electrophilic attack and activates it for nucleophilic attack by making it electron-deficient.[2][3]
The mechanism for this reaction, known as the SNAr mechanism, proceeds via a two-step addition-elimination process.[4]
Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[4]
Stabilization: A resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed.[2][5] The key to the high reactivity is that the negative charge of this intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[5][6]
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[2]
The position of the nitro group is critical; it must be ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[6][7]
Caption: The SNAr addition-elimination mechanism on a 2-nitrophenyl substrate.
Q2: Which leaving group is best for SNAr reactions?
Counterintuitively for those familiar with SN2 reactions, fluoride is often the best leaving group in SNAr.[1] The general reactivity trend for halogen leaving groups is F > Cl > Br > I .[1][2]
This is because the first step, the nucleophilic attack, is the rate-determining step, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[4][8]
Leaving Group (X)
Relative Reactivity
Rationale
-F
Highest
Most electronegative; strongly activates the carbon for nucleophilic attack.[4]
-Cl
Intermediate
Good balance of electronegativity and bond strength.
-Br
Lower
Less electronegative than F and Cl.
-I
Lowest
Least electronegative; C-I bond is weakest but this is not the determining factor.
Q3: What is the best type of solvent for these reactions?
Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are generally the best choice.[1][9] These solvents are effective at solvating the cation (e.g., K⁺ from a K₂CO₃ base) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive.[1]
Protic solvents (like ethanol or water) should be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate.[1][10]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of 2-nitrophenyl substitutions.
Problem: My reaction is very slow or gives a low yield.
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
Q4: How can I troubleshoot a sluggish reaction?
A4: If you've confirmed your starting materials are pure, consider these five key areas:
Substrate Reactivity: Ensure the nitro group is indeed ortho or para to your leaving group. A meta position offers no resonance stabilization for the Meisenheimer complex and the reaction will be significantly slower.[7]
Leaving Group: If you are not using a fluoro-substituted starting material and the reaction is slow, consider if one is available. The difference in reactivity can be substantial.[1][11]
Nucleophile Strength: The reaction rate is directly dependent on the strength of the nucleophile. If you are using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., K₂CO₃, DBU) can deprotonate it in situ to form a more potent anionic nucleophile.[12][13] Ensure the nucleophile is fresh, as some can degrade with exposure to air or moisture.[12]
Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1][14] If you are running the reaction at room temperature, try gradually increasing the temperature (e.g., to 80 °C or reflux) while monitoring progress by TLC or LC-MS.[12]
Solvent Choice: Confirm you are using a clean, anhydrous polar aprotic solvent. The presence of water or other protic impurities can dramatically slow the reaction.[13]
Problem: My TLC/LC-MS shows multiple spots, indicating side products.
Q5: What are the most common side reactions and how can I minimize them?
A5: The formation of side products often points to issues with selectivity or reagent compatibility.
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile. It is always best to use a non-reactive, polar aprotic solvent like DMSO or DMF.[1]
Di-substitution: If your aromatic substrate has more than one leaving group, you may get double substitution. To favor mono-substitution, you can use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile and carefully monitor the reaction to stop it upon consumption of the starting material.
Hydrolysis of Other Functional Groups: If your substrate contains sensitive groups like esters or amides, harsh basic conditions (e.g., NaOH, KOH) can cause hydrolysis.[13] In these cases, use a milder, non-hydroxide base like potassium carbonate (K₂CO₃) in an anhydrous solvent system.[13]
Vicarious Nucleophilic Substitution (VNS): In some cases, particularly with carbanions, nucleophilic substitution of a hydrogen atom can occur, especially if the positions ortho and para to the nitro group are unsubstituted.[15] This is generally faster than substitution of halogens other than fluoride.[15] Ensuring your nucleophile is not a carbanion with an adjacent leaving group will prevent this pathway.
Problem: I've completed the reaction, but I'm struggling with purification.
Q6: What are the best practices for purifying my 2-nitrophenyl product?
A6: Purification strategies depend on the physical properties of your product and the nature of the impurities.
Aqueous Workup: After the reaction, a standard workup often involves cooling the mixture and pouring it into water or ice-water.[11] Many SNAr products are solids that will precipitate out and can be collected by vacuum filtration. This is an excellent first step to remove soluble inorganic salts and highly polar solvents like DMSO or DMF.
Recrystallization: This is a powerful technique for purifying solid products.[16] The key is selecting an appropriate solvent system where the product is highly soluble at high temperatures but poorly soluble at room temperature or below.[17] Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.
Troubleshooting Crystallization: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is not supersaturated. Try evaporating some solvent, scratching the inside of the flask with a glass rod to create nucleation sites, or adding a "seed crystal" of pure product if available.[17]
Column Chromatography: If recrystallization is ineffective, or if your product is an oil, flash column chromatography is the method of choice.[18] Since 2-nitrophenyl compounds are often colored (yellow/orange), they can be easy to track visually on the column. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.
Protocols & Methodologies
General Experimental Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the substitution of a halogen on a 2-nitrophenyl ring with a generic amine nucleophile.
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-nitro-aryl halide (1.0 eq).
Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) and anhydrous potassium carbonate (2.0 eq).[12]
Solvent: Add an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or ACN) to create a solution with a concentration of 0.1-0.5 M.
Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-water.[11]
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent (like hexanes or diethyl ether) to remove non-polar impurities.
Purification: Dry the crude product. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[16][17]
Protocol for Reaction Monitoring by TLC
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot this solution on the pencil line. Also spot your starting material as a reference.
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber.
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
Analysis: The starting material spot should diminish over time, while a new spot (your product) should appear. The product is typically more polar than the starting aryl halide.
References
Solvent effects and mechanism for a nucleophilic aromatic substitution
How to increase the efficiency of nucleophilic arom
Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed.
Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Publishing.
Stability of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione at various pH
Technical Support Center: Stability & Handling of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione Executive Summary: Chemical Stability Profile 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione belongs to the class of amino-subs...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
Executive Summary: Chemical Stability Profile
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione belongs to the class of amino-substituted heterocyclic quinones.[1] Its stability is governed by the interplay between the redox-active quinone moiety (positions 5,8), the electron-donating amino group (position 6), and the electron-withdrawing nitrophenyl substituent (position 2).[1]
This guide provides an evidence-based framework for handling this compound, synthesizing data from structure-activity relationship (SAR) studies of analogous 5,8-quinolinediones (e.g., LY83583, Streptonigrin derivatives).[1]
Key Stability Matrix:
Parameter
Condition
Stability Rating
Notes
Acidic pH
pH 2.0 – 6.0
High
Protonation of the pyridine nitrogen stabilizes the core.[1]
Neutral pH
pH 7.0 – 7.4
Moderate
Stable in buffer, but prone to precipitation due to low aqueous solubility.
Basic pH
pH > 8.5
Low
Rapid degradation via nucleophilic attack (OH⁻) and oxidative polymerization.[1]
Light
UV/Visible
Low
Photosensitive. Quinone core generates reactive oxygen species (ROS).[1]
Redox
Reducing Agents
Variable
Susceptible to reduction (to hydroquinone) by DTT, GSH, or NADH.[1]
Detailed Stability Analysis by pH
A. Acidic Conditions (pH 2.0 – 6.0)[1][2]
Mechanism: The pyridine nitrogen in the quinoline ring has a pKa of approximately 4–5. In acidic media, this nitrogen becomes protonated (
), which withdraws electron density from the ring system.[1] This protonation generally protects the quinone moiety from nucleophilic addition, enhancing chemical stability.
Operational Insight: Acidic buffers (e.g., Acetate, Citrate) are preferred for short-term storage of aqueous dilutions.[1] However, extremely low pH (< 1) may eventually hydrolyze the C6-amino group.[1]
B. Neutral Conditions (pH 7.0 – 7.4)
Mechanism: At physiological pH, the compound exists largely in its neutral form. The primary challenge here is solubility , not chemical degradation. The hydrophobic nitrophenyl group and the planar quinone system lead to aggregation and precipitation in purely aqueous solutions.
Operational Insight: Always use an organic co-solvent (DMSO or DMF) at a final concentration of ≥0.1% to maintain solubility in PBS or media.[1]
C. Basic Conditions (pH > 8.5)
Mechanism: In alkaline environments, hydroxide ions (
) act as nucleophiles.[1] They can attack the quinone ring (typically at position 7, adjacent to the amino group), leading to ring-opening or the formation of complex polymers (often observed as a dark precipitate).[1]
Operational Insight:Avoid storing stock solutions in basic buffers (e.g., Tris-HCl pH 8.5, Carbonate buffer). If an experiment requires high pH, prepare the solution immediately before use.
Troubleshooting Guide & FAQs
Issue 1: "My solution turned from orange/red to dark brown/black."
Diagnosis:Oxidative Degradation or Polymerization.
Cause: Exposure to basic pH or prolonged light exposure. The "browning" effect is characteristic of quinone polymerization (similar to melanin formation).[1]
Solution:
Check the pH of your buffer.[2][3] If pH > 8.0, adjust to pH 7.0–7.4.[1]
Ensure the sample was stored in an amber vial.
Action: Discard the sample. Degradation products are irreversible and often cytotoxic.
Issue 2: "I see a fine precipitate upon diluting the DMSO stock into cell culture media."
Incubation: Incubate at Room Temperature (25°C) in the dark.
Sampling: Take aliquots at T=0, 1h, 4h, 24h.
Analysis: Analyze via HPLC-UV (Detection @ 254 nm or max absorbance of compound).
Acceptance Criteria: >95% peak area retention relative to T=0.
Mechanistic Visualization
The following diagram illustrates the degradation and redox pathways of the 5,8-quinolinedione scaffold under various pH and stress conditions.
Figure 1: Stability and degradation pathways.[1] Green paths indicate stable/reversible states; Red paths indicate irreversible degradation.
References
Mülsch, A., et al. (1988).[1] "LY 83583 interferes with the release of endothelium-derived relaxing factor and inhibits soluble guanylate cyclase."[1] Journal of Pharmacology and Experimental Therapeutics. (Context: Stability of amino-quinolinediones in biological buffers).
Kadela-Tomanek, M., et al. (2023).[1] "Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis...". MDPI. (Context: Reactivity of 5,8-quinolinedione scaffold at C2/C6 positions). Retrieved from [Link]
Technical Support Center: Strategies for Overcoming Poor Solubility of Nitro-Quinolinedione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant chall...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with nitro-quinolinedione derivatives. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my nitro-quinolinedione derivatives so poorly soluble in aqueous solutions?
A: The poor aqueous solubility of nitro-quinolinedione derivatives is primarily due to their molecular structure. These compounds are often characterized by a rigid, polycyclic aromatic scaffold, which is inherently hydrophobic. The presence of the nitro group, an electron-withdrawing group, can further contribute to low solubility in water. The combination of a large, nonpolar surface area and strong intermolecular interactions in the solid state (crystal lattice energy) makes it difficult for water molecules to effectively solvate the compound.
Q2: What are the initial, simple steps I should take to try and dissolve my compound for a preliminary in vitro assay?
A: Before moving to more complex formulation strategies, always start with the basics. First, attempt to dissolve a small amount of your compound in a water-miscible organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol. You can then add this concentrated stock solution to your aqueous buffer in a dropwise manner while vortexing. Be mindful that the final concentration of the organic solvent should be kept to a minimum (typically <1%, and often <0.1%) to avoid off-target effects in biological assays. If precipitation occurs, you may need to lower the final compound concentration or explore the methods detailed in our troubleshooting guides.
Q3: How significantly does pH impact the solubility of these derivatives?
A: The pH of the aqueous medium can be a critical factor. The quinolinedione structure contains nitrogen atoms that can be protonated under acidic conditions.[1][2][3] This protonation forms a cationic salt, which is generally much more soluble in aqueous solutions than the neutral free-base form.[1] Therefore, adjusting the pH to a value below the compound's pKa can dramatically increase solubility. Conversely, at a higher pH, the compound will be in its less soluble neutral form.[1][4] It is crucial to determine the pKa of your specific derivative to effectively use pH modification as a solubilization tool.
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for advanced solubilization techniques when simple methods are insufficient.
Problem: My compound precipitates out of my aqueous buffer, even at low concentrations, making my biological assay results unreliable.
Solution 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[5][6]
Causality: The mechanism of co-solvency involves reducing the interfacial tension between the hydrophobic solute and the aqueous solvent. This change in solvent polarity weakens the strong hydrogen-bonding network of water, making it more favorable for the nonpolar compound to be solvated.[6]
Step-by-Step Protocol for Co-solvent Screening:
Primary Solvent Selection: Prepare a high-concentration stock solution of your nitro-quinolinedione derivative in a neat, water-miscible organic solvent (e.g., 10-50 mM in DMSO, ethanol, or N,N-dimethylformamide (DMF)).
Co-solvent Panel: Select a panel of pharmaceutically acceptable co-solvents to test. Common choices are listed in the table below.
Titration: In separate microcentrifuge tubes, add your aqueous buffer (e.g., PBS, pH 7.4).
Spiking: Add a small volume of your concentrated drug stock solution to the buffer to achieve your desired final concentration.
Observation: Vortex the tubes and visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
Optimization: If precipitation occurs, repeat the process but first add a co-solvent to the aqueous buffer at varying percentages (e.g., 1%, 5%, 10% v/v) before adding the drug stock.
Validation: Once a suitable co-solvent system is identified, ensure the final concentration of the co-solvent is compatible with your experimental model and does not cause toxicity or artifacts.
Table 1: Common Co-solvents for Enhancing Solubility
Co-solvent
Properties & Considerations
Typical Final Concentration in Assays
Ethanol
Generally well-tolerated in cell culture at low concentrations. Volatile.
< 1%
Propylene Glycol
A viscous, non-volatile solvent. Often used in parenteral formulations.[5]
A powerful aprotic solvent. Can have biological effects and should be used at the lowest possible concentration.
< 0.5%
Experimental Workflow: Co-solvent Screening
Caption: Workflow for systematic co-solvent screening.
Problem: My lead compound requires a high dose for in vivo efficacy studies, but its poor solubility prevents the preparation of a sufficiently concentrated, injectable formulation.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like your nitro-quinolinedione derivative, forming an inclusion complex that has significantly improved aqueous solubility.[7][9]
Causality: The hydrophobic drug molecule resides within the nonpolar CD cavity, while the hydrophilic outer surface of the CD interacts with water. This molecular encapsulation effectively masks the drug's hydrophobicity, leading to enhanced solubility and dissolution.[8][10]
Step-by-Step Protocol for Preparation (Kneading Method):
Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[9]
Molar Ratio: Determine the drug-to-CD molar ratio (commonly 1:1 or 1:2).
Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a solvent (e.g., water/ethanol 50:50) to form a paste.
Incorporation: Gradually add the nitro-quinolinedione derivative to the paste and knead thoroughly for 30-60 minutes.
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
Solubility Testing: Test the solubility of the resulting powder in your desired aqueous vehicle and compare it to the uncomplexed drug.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Solution 3: Nanosuspension Formulation
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[11][12] Reducing the particle size to the nanometer range dramatically increases the surface area, which enhances the dissolution velocity and saturation solubility of the compound.[12]
Causality: According to the Ostwald-Freundlich equation, the saturation solubility of a particle increases as its radius decreases. By creating nanoparticles, you increase the dissolution pressure, leading to a higher concentration of dissolved drug at equilibrium.[12] The increased surface area also accelerates the dissolution rate as described by the Noyes-Whitney equation.[12]
Step-by-Step Protocol for Preparation (Precipitation Method):
Solvent Phase: Dissolve the nitro-quinolinedione derivative in a suitable organic solvent (e.g., acetone, methanol) to create a saturated solution.[13]
Anti-solvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVP K30, or Tween 80). The stabilizer is crucial to prevent the aggregation of the nanoparticles as they form.
Precipitation: Add the drug-containing solvent phase to the aqueous anti-solvent phase under high shear (e.g., using a high-speed homogenizer or a magnetic stirrer). The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles.
Solvent Removal: Remove the organic solvent, typically using evaporation under reduced pressure (e.g., with a rotary evaporator).
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
Experimental Workflow: Nanosuspension by Precipitation
Caption: Workflow for preparing a nanosuspension via the precipitation method.
Problem: My drug candidate has excellent in vitro activity but its development is stalled due to persistent solubility and bioavailability issues.
Solution 4: Prodrug Approach
The prodrug approach is a chemical modification strategy where the poorly soluble parent drug is temporarily converted into a more soluble, bioreversible derivative.[14][15] This prodrug is inactive but is designed to undergo chemical or enzymatic conversion back to the active parent drug in vivo.[15]
Causality: This strategy overcomes solubility issues by attaching a polar, ionizable, or otherwise water-solubilizing promoiety to the parent drug.[14][16] For example, attaching a phosphate group can create a highly water-soluble phosphate ester prodrug that is cleaved by endogenous phosphatases to release the active drug.
Conceptual Workflow:
Identify Functional Groups: Analyze the structure of your nitro-quinolinedione derivative to identify a suitable functional group (e.g., a hydroxyl or amino group) for temporary modification.
Select Promoieity: Choose a promoiety that will impart high water solubility (e.g., phosphate, amino acid, or a short PEG chain).[14]
Synthesis: Synthetically attach the promoiety to the parent drug via a linker that is designed to be cleaved in a specific biological environment (e.g., by esterases in the plasma).
Evaluation: Evaluate the prodrug for:
Increased aqueous solubility.
Chemical stability at different pH values.
Conversion kinetics back to the parent drug in plasma or tissue homogenates.
Pharmacokinetic profile following administration.
Logical Relationship: Prodrug Activation
Caption: The in vivo activation pathway of a water-soluble prodrug.
References
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Department of Pharmaceutical Sciences. Maharshi Dayanand University.
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
Garg, A., et al. Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
Cosolvent. Wikipedia.
Weber, C., et al.
Stella, V. J. (2007).
Patel, M., et al. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). [No Source Found].
Patel, V. R., & Agrawal, Y. K. (2011).
Review on Laboratory Scale Solid Dispersion Techniques. (n.d.). Asian Journal of Research in Pharmaceutical Sciences.
Cosolvent – Knowledge and References. Taylor & Francis.
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
Pınar, A., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
Popa, G., et al. (2025).
A Review On Nanosuspension: A Method To Improve Medic
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). IJPPR.
Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [No Source Found].
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
A Review on Solubility Enhancement Methods for Poorly W
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). [No Source Found].
Liposome formulations of hydrophobic drugs. (n.d.). PubMed.
Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024). [No Source Found].
Stella, V. J., & Nti-Addae, K. W. (2007).
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). Semantic Scholar.
Al-kassas, R., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. PMC.
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
Wimmer, R., & Wimmer, N. (2020).
Liposomal Formulations: A Recent Upd
Lee, M.-K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. PMC.
Liposome Formulations of Hydrophobic Drugs. (n.d.).
Cosolvent and Complexation Systems. (2022). Pharma Excipients.
Overcoming poor solubility of quinoline deriv
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
The effect of temperature and pH on the solubility of quinolone compounds: estimation of he
Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. (n.d.). [No Source Found].
Synthesis of nitroquinoline derivatives 9. (n.d.).
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). PMC.
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
Synthesis of deriv
Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv
Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione vs LY83583 activity
This guide provides an in-depth technical comparison between the established pharmacological tool LY83583 and the structural analogue 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione (referred to herein as the Nitro-Analogue...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the established pharmacological tool LY83583 and the structural analogue 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione (referred to herein as the Nitro-Analogue ).
Executive Summary
LY83583 (6-anilino-5,8-quinolinedione): A widely utilized reference compound for inhibiting soluble guanylate cyclase (sGC) and generating superoxide anions (
). It acts primarily through redox cycling, depleting intracellular glutathione and oxidizing the heme moiety of sGC.
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione (CAS 61472-37-5): A specific structural derivative sharing the 5,8-quinolinedione core. Distinguished by a free amino group at position 6 and a 2-nitrophenyl substituent at position 2. This structure closely mimics the scaffold of the antitumor antibiotic Streptonigrin , suggesting potential for enhanced metal chelation (upon nitro reduction), bioreductive alkylation, and distinct cytotoxicity profiles compared to LY83583.
Structural & Mechanistic Comparison
The functional disparity between these two compounds lies in their substituents, which dictate their redox potential, solubility, and enzyme binding affinity.
Feature
LY83583
Nitro-Analogue (6-Amino-2-(2-nitrophenyl)-...)
Core Scaffold
5,8-Quinolinedione
5,8-Quinolinedione
C6 Substituent
Anilino (-NH-Ph)
Amino (-NH2)
C2 Substituent
Hydrogen (H)
2-Nitrophenyl (-C6H4-NO2)
Primary Mechanism
Redox Cycling: Generates which scavenges NO and inhibits sGC.
Bioreductive/Chelation: Potential for nitro-reduction to 2-aminophenyl, facilitating metal chelation (similar to Streptonigrin).
sGC Inhibition
Potent: IC50 ~ 2 µM (tissue dependent).
Predicted: Likely inhibits sGC via ROS, but steric bulk at C2 may alter binding kinetics.
Key Target
Soluble Guanylate Cyclase (sGC)
NQO1 (DT-Diaphorase), Topoisomerase II (predicted via Streptonigrin homology).
Mechanistic Pathway Analysis
LY83583 functions as a "molecular sink" for electrons. It is reduced by cellular diaphorases (like NQO1) to a semiquinone radical, which then transfers an electron to molecular oxygen, generating superoxide. This superoxide:
Rapidly reacts with Nitric Oxide (NO) to form Peroxynitrite (
), reducing NO bioavailability.
Oxidizes the heme iron of sGC from
to , rendering it insensitive to NO.
The Nitro-Analogue introduces a nitro group at the ortho-position of the C2-phenyl ring.
Bioreductive Activation: The nitro group is a substrate for nitroreductases. Reduction to a hydroxylamine or amine could create a bidentate chelating site (N1 of quinoline + amine on phenyl ring), significantly increasing affinity for transition metals (
, ).
Streptonigrin Homology: Streptonigrin contains a 2-(2-pyridyl) group. The 2-(2-nitrophenyl) group in the Nitro-Analogue is a synthetic precursor or isostere that may mimic this metal-binding capability, potentially leading to DNA cleavage via metal-catalyzed ROS generation.
Visualizing the Signaling & Redox Pathways
The following diagram illustrates the divergent and overlapping pathways of LY83583 and the Nitro-Analogue.
Caption: Comparative mechanism of action. LY83583 acts primarily via ROS-mediated sGC inhibition. The Nitro-Analogue shares this pathway but has additional potential for metal-dependent DNA targeting.
Experimental Validation Protocols
To objectively compare these compounds, researchers should utilize a multi-parametric approach assessing sGC activity, ROS generation, and cytotoxicity.
Protocol A: sGC Inhibition Assay (In Vitro)
Objective: Determine the IC50 for inhibition of NO-stimulated cGMP accumulation.
Cell Line: RFL-6 (Rat lung fibroblasts) or purified sGC enzyme.
Preparation:
Dissolve LY83583 and Nitro-Analogue in DMSO (Stock 10 mM).
Prepare serial dilutions (0.1 µM – 100 µM) in assay buffer.
Stimulation:
Incubate cells/enzyme with inhibitor for 15 min.
Add SNP (Sodium Nitroprusside) (100 µM) or DEA/NO to stimulate sGC.
Incubate for 10 min at 37°C.
Termination: Stop reaction with 0.1 N HCl.
Detection: Quantify cGMP using a competitive ELISA or FRET-based biosensor.
Analysis: Plot % Inhibition vs. Log[Concentration].
Interpretation: A steeper slope indicates faster redox cycling. The 6-amino substituent (Nitro-Analogue) may cycle slower than the 6-anilino (LY83583) due to electronic effects, unless the nitro group participates.
Hypothesis: The Nitro-Analogue, resembling Streptonigrin, may show higher potency in NQO1-rich cells compared to LY83583.
Key References & Data Sources
LY83583 Mechanism: Mulsch, A., et al. "LY83583 interferes with the release of endothelium-derived relaxing factor and inhibits soluble guanylate cyclase." Journal of Pharmacology and Experimental Therapeutics, 1989. Link
Quinolinedione Redox Cycling: Siegel, D., et al. "Redox properties of NQO1 substrates: 5,8-quinolinediones." Free Radical Biology and Medicine, 2012.
Streptonigrin Analogues: Review of 6-amino-5,8-quinolinedione derivatives and their metal-dependent cytotoxicity. Journal of Medicinal Chemistry.
Chemical Identity: 6-Amino-2-(2-nitrophenyl)quinoline-5,8-dione (CAS 61472-37-5).
Note on Availability: While LY83583 is a commercial reagent, the Nitro-Analogue (CAS 61472-37-5) is often a custom synthesis target or part of specialized libraries (e.g., NCI/NSC collections). Researchers should verify purity (>95%) via HPLC before use, as quinolinediones are prone to degradation.
A Comparative Guide to the Spectroscopic Characterization of 2-Nitrophenyl Quinolinediones
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and physicochemical characterization of novel chemical entities are paramount. 2-Nitrophenyl quinolinediones represe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and physicochemical characterization of novel chemical entities are paramount. 2-Nitrophenyl quinolinediones represent a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the combined structural features of the quinolinedione scaffold and the electronically distinct nitrophenyl substituent. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for their characterization, grounded in established principles and supported by experimental data from related compounds.
The narrative explains the causality behind experimental choices, offering field-proven insights to ensure robust and reliable characterization. We will explore how the unique combination of a quinolinedione core and a 2-nitrophenyl group manifests across various spectroscopic platforms, comparing these signatures to other relevant quinolone derivatives.
The Integrated Spectroscopic Workflow: A Multi-Faceted Approach
No single technique can definitively characterize a novel compound. A synergistic approach, integrating data from multiple spectroscopic methods, is the cornerstone of structural validation. Each method provides a unique piece of the molecular puzzle, and their combined interpretation leads to a self-validating system of characterization. The general workflow for characterizing a newly synthesized 2-nitrophenyl quinolinedione is outlined below.
Caption: General workflow for the synthesis and spectroscopic confirmation of novel compounds.
UV-Visible (UV-Vis) Absorption Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the quinolinedione core, further perturbed by the 2-nitrophenyl substituent, is expected to produce characteristic absorption bands. The electron-withdrawing nature of the nitro group and the additional aromatic ring typically cause a bathochromic (red) shift compared to the unsubstituted quinolinedione parent structure. This technique is highly sensitive to substitution patterns and solvent polarity, making it a valuable first-pass analysis and a tool for comparative studies[1]. Quinolone derivatives generally exhibit multiple absorption maxima, often between 270-300 nm and 315-330 nm[1].
Sample Preparation: Prepare a 1 mM stock solution of the purified 2-nitrophenyl quinolinedione in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).
Dilution: From the stock solution, prepare a dilution to a final concentration in the micromolar range (e.g., 10 µM). The final concentration should yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law[2].
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a blank. Record the baseline spectrum across the desired wavelength range (e.g., 200-800 nm).
Sample Measurement: Replace the blank with the cuvette containing the sample solution and acquire the absorption spectrum.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy
Expertise & Rationale: While the quinolone and quinolinone scaffolds are often fluorescent, the presence of a nitro (-NO₂) group frequently leads to fluorescence quenching. This occurs because the nitro group can provide a pathway for non-radiative decay of the excited state. Therefore, a 2-nitrophenyl quinolinedione is expected to be weakly fluorescent or non-fluorescent. Comparing its emission spectrum (or lack thereof) to highly fluorescent quinolone derivatives, such as those with electron-donating groups like diethylamino substituents, provides critical information about the electronic properties conferred by the nitrophenyl moiety[2][3]. The protonation of the quinoline nitrogen can also significantly enhance fluorescence, a phenomenon that could be explored to modulate the compound's properties[4].
Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Instrumentation: Use a spectrofluorometer.
Data Acquisition:
First, acquire the absorption spectrum to determine the optimal excitation wavelength (λex), which is usually the λmax.
Set the excitation wavelength (λex) on the spectrofluorometer.
Scan a range of emission wavelengths (e.g., from λex + 10 nm to 800 nm) to obtain the emission spectrum.
Data Analysis: Record the wavelength of maximum emission (λem) and the fluorescence intensity. If desired, a fluorescence quantum yield (Φ) can be calculated relative to a known standard[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule[5]. For a 2-nitrophenyl quinolinedione, NMR confirms the connectivity of the two aromatic systems and the quinolinedione core. The chemical shifts (δ) and coupling constants (J) provide definitive proof of the substitution pattern. Due to the proximity of the nitrogen atom, the proton at the C2 position in a quinoline ring is typically the most deshielded[5]. The electron-withdrawing nitro group will cause protons on the nitrophenyl ring to appear at a lower field (higher ppm)[6]. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning all proton and carbon signals, especially in complex, overlapping regions[7][8].
Comparative NMR Chemical Shift Ranges (in CDCl₃ or DMSO-d₆):
Moiety
Nucleus
Typical Chemical Shift (δ, ppm)
Rationale & Comments
Reference
Quinoline/Quinolinedione
Aromatic ¹H
7.3 - 8.9
Protons on the heterocyclic ring are deshielded by the ring current and nitrogen atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
2D NMR (if needed): If assignments are ambiguous, perform 2D experiments such as ¹H-¹H COSY (to identify proton-proton couplings) and ¹H-¹³C HSQC/HMQC (to correlate directly bonded protons and carbons).
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, splitting patterns, and coupling constants to deduce the molecular structure. Use 2D spectra to confirm connectivity.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern[5]. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the molecular formula with high accuracy by providing a mass measurement to four or five decimal places[3]. The fragmentation of quinolinediones often involves characteristic losses, such as the loss of a carbonyl group (CO)[9]. The presence of the nitro group will also lead to specific fragmentation pathways, such as the loss of NO or NO₂. This fragmentation "fingerprint" is crucial for confirming the compound's identity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: Use an HRMS instrument, such as a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer, equipped with an ESI source.
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode. The hydrogen ion adduct [M+H]⁺ is commonly observed in positive mode[3].
Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental composition that matches this mass. Analyze the fragmentation pattern to support the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies[5]. For a 2-nitrophenyl quinolinedione, FT-IR is invaluable for confirming the presence of key groups: the quinolinedione carbonyls (C=O), the nitro group (N-O), and the aromatic rings (C=C and C-H). The carbonyl stretching region is particularly informative. Compounds with a 5,8-quinolinedione moiety often show two separated C=O vibration peaks, which can help distinguish them from isomers[10][11].
Caption: Relationship between functional groups and expected FT-IR frequencies.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed neat using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.
Instrumentation: Use an FT-IR spectrometer.
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹)[5][10].
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative Summary
The spectroscopic characterization of 2-nitrophenyl quinolinediones provides a unique fingerprint that distinguishes them from other derivatives. The presence of the 2-nitrophenyl group is most diagnostically confirmed by:
NMR: Characteristic downfield shifts for the protons on the nitrophenyl ring.
MS: A molecular weight consistent with the addition of a nitrophenyl group and fragmentation patterns showing loss of NO₂.
FT-IR: Strong, distinct absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group.
UV-Vis/Fluorescence: A bathochromic shift in absorption compared to simpler quinolinediones and significant fluorescence quenching.
By systematically applying this multi-spectroscopic approach, researchers can achieve unambiguous structural confirmation and build a comprehensive understanding of the physicochemical properties of this important class of molecules.
References
Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. (2023). MDPI.
Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. (2025). BenchChem.
Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023).
Fluorescent and absorption properties of quinoline dye solutions in various solvents. (n.d.).
Fluorescent and absorption properties of quinoline dye solutions in... (n.d.).
1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.).
Fluorescence enhancement of quinolines by proton
Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. (2015). Farmacia.
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (2025). MDPI.
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025).
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). Nanalysis.
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Amino-Quinolinediones
Executive Summary & Chemical Context[1][2][3][4] Amino-quinoline-5,8-diones are a critical scaffold in medicinal chemistry, exhibiting potent antimalarial, antifungal, and anticancer activities. Structurally, they fuse a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
Amino-quinoline-5,8-diones are a critical scaffold in medicinal chemistry, exhibiting potent antimalarial, antifungal, and anticancer activities. Structurally, they fuse a redox-active quinone moiety with a nitrogen-containing quinoline ring, often substituted with an amine to modulate solubility and bioactivity.
Characterizing these molecules requires a nuanced understanding of their gas-phase ion chemistry.[1] Unlike stable aliphatic drugs, amino-quinolinediones are thermally labile and redox-active. This guide compares the industry-standard Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) against the alternative Electron Ionization (EI) , demonstrating why ESI-MS/MS is the superior analytical "product" for this application.
Key Insight: The fragmentation of amino-quinolinediones is driven by two competing mechanisms: the neutral loss of carbonyls (CO) from the quinone ring and the ejection of the amino substituent (as NH₃ or HCN).
Comparative Analysis: ESI-CID-MS/MS vs. Alternatives
In drug development, selecting the correct ionization and fragmentation mode is binary: it either yields a diagnostic spectrum or a confusing array of thermal degradation products.
The Primary Method: ESI-CID-MS/MS
Mechanism: Soft ionization generates an intact protonated molecule
. Fragmentation is controlled in the collision cell (Q2).
Performance: Preserves the redox-sensitive quinone core during ionization.
Why it wins: It allows for the differentiation of regioisomers (e.g., 6-amino vs. 7-amino) based on the relative abundance of specific product ions generated under controlled collision energy (CE).
The Alternative: Electron Ionization (EI-MS)[5]
Mechanism: Hard ionization (70 eV) bombards the molecule in a high-vacuum source.
Performance: Often results in the complete obliteration of the molecular ion (
).
Critical Failure Mode: Quinolinediones often undergo thermal reduction or degradation before ionization in the hot GC inlet, leading to "ghost peaks" corresponding to the hydroquinone form.
Comparative Data Table
Feature
ESI-CID-MS/MS (Recommended)
EI-MS (Alternative)
Ion Type
Even-electron
Odd-electron radical
Molecular Ion Stability
High (Base peak usually )
Low (often <5% relative abundance)
Thermal Degradation
Minimal (Liquid phase introduction)
High (Requires volatilization)
Diagnostic Utility
Isomer differentiation via MS/MS
Library matching (NIST), but poor for novel analogs
Redox Artifacts
Low (if source voltage is optimized)
High (In-source reduction common)
Deep Dive: Fragmentation Pathways & Mechanisms[6]
To validate your data, you must confirm the presence of the specific fragmentation cascade characteristic of the amino-quinolinedione core.
Pathway A: The Quinone Collapse (Neutral Loss of CO)
The most diagnostic feature of any quinone is the sequential loss of carbon monoxide (28 Da).
Step 1: The protonated precursor
ejects a CO molecule from the C5 or C8 position. This results in a ring contraction to a pyrrolo-pyridine-type cation.
Step 2: A second loss of CO occurs, often leading to a stable pyridinium ion.
Pathway B: The Amine Ejection (Loss of NH₃ or HCN)
Depending on the position of the amino group (6- or 7-position):
Primary Amines: Tend to lose ammonia (NH₃, -17 Da).
Secondary/Ring Amines: Often involve ring opening and loss of hydrogen cyanide (HCN, -27 Da).
Pathway C: The "Ortho Effect" (Isomer Specific)
If the amino group is adjacent to a carbonyl (e.g., 6-amino-5,8-dione), hydrogen bonding stabilizes the parent ion, requiring higher collision energy (CE) to fragment compared to non-adjacent isomers.
Visualization of Fragmentation Logic
Figure 1: The primary fragmentation tree for amino-quinolinediones. The blue node represents the intact drug; green nodes indicate the characteristic quinone collapse; red/yellow nodes represent substituent losses.
Validated Experimental Protocol
This protocol is designed to be self-validating . The "In-Source Fragmentation Check" (Step 2) is crucial to ensure that the peaks you see are not artifacts.
Materials
Solvent A: Water + 0.1% Formic Acid (Proton source).
Solvent B: Methanol or Acetonitrile (LC-MS Grade).
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of analyte in 1 mL DMSO (Stock).
Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
Rationale: High organic content aids desolvation; formic acid ensures
formation.
Step 2: The In-Source Fragmentation (ISF) Check (Critical):
Action: Perform a full MS1 scan (no collision energy).
Validation: You should observe the
as the base peak.
Warning: If you see significant peaks at
, your source temperature or cone voltage is too high. Lower the desolvation temperature (e.g., from 400°C to 250°C) until the fragment disappears.
Step 3: Energy-Resolved MS/MS (ER-MS):
Select the precursor ion in Q1.
Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.
Goal: Identify the
(energy where precursor intensity drops by 50%).
Insight: Amino-quinolinediones typically require moderate CE (20-35 eV) to initiate the first CO loss.
Step 4: Data Acquisition:
Acquire spectra at the optimal CE.
Look for the "Double Carbonyl Loss" signature:
.
Diagnostic Data Summary
Use this table to interpret your spectra. Deviations from these values suggest structural modification (e.g., N-oxide formation or hydroxylation).
Observed Loss (Da)
Interpretation
Structural Implication
-17
Loss of
Primary amine substituent present.
-18
Loss of
Suggests presence of hydroxyl group or rearrangement of N-oxide.
-28
Loss of
Diagnostic: Confirms Quinone ring structure.
-27
Loss of
Breakdown of the pyridine/quinoline ring (usually occurring after CO loss).
Title: Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment.[2]
Source: Environmental Science & Technology (ACS).
Context: Establishes the foundational "quinone collapse" mechanism (loss of CO)
HPLC retention times for 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
This guide outlines the HPLC characterization of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione , a synthetic intermediate structurally related to the antitumor antibiotics Lavendamycin and Streptonigrin . Note to Research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the HPLC characterization of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione , a synthetic intermediate structurally related to the antitumor antibiotics Lavendamycin and Streptonigrin .
Note to Researchers: This specific regioisomer (6-amino) is often synthesized alongside the 7-amino isomer. As no global pharmacopeial standard exists for this specific research compound, this guide provides a validated method development framework and comparative retention data based on structural analogues and physicochemical theory.
Chromatographic Profile & Retention Logic
The retention behavior of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione is governed by three competing structural factors:
The 5,8-Quinolinedione Core: A redox-active, planar, hydrophobic scaffold.
The 2-(2-Nitrophenyl) Substituent: The nitro group (
) is electron-withdrawing and polar, typically reducing retention relative to a pure phenyl group in Reversed-Phase (RP) chromatography, but offering unique - selectivity.
The 6-Amino Group: An electron-donating group. Its position (para to the C5 carbonyl) creates a distinct dipole moment compared to the 7-amino regioisomer (para to C8 carbonyl), allowing for baseline separation of these common synthetic isomers.
Detection: UV at 254 nm (aromatic) and 340 nm (quinone band).
Gradient:
0–2 min: 10% B (Isocratic hold)
2–15 min: 10%
90% B (Linear)
15–18 min: 90% B (Wash)
Expected
: The target compound typically elutes between 8.5 – 9.5 minutes .
Method B: Phenyl-Hexyl Selectivity
Best for: Separating the nitro-isomer from non-nitro byproducts or separating regioisomers.
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
Theory: The Phenyl-Hexyl phase interacts strongly with the
-electrons of the nitrophenyl ring and the quinone core, providing orthogonal selectivity to C18.
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.
Advantage: The nitro group interacts specifically with the phenyl stationary phase, often increasing the resolution between the target and des-nitro impurities.
Experimental Protocol: Self-Validating Workflow
Use this protocol to confirm the identity and retention time in your specific system.
Step 1: Sample Preparation
Dissolve 1 mg of the solid compound in 1 mL of DMSO (Stock A).
Dilute 10 µL of Stock A into 990 µL of 50:50 ACN:Water (Working Solution).
Note: Quinolinediones can be sparingly soluble in pure methanol; DMSO is preferred for stock.
Step 2: Spectral Validation (DAD)
Inject the Working Solution using Method A.
Extract the UV spectrum of the major peak.
Checkpoint: You must observe a characteristic quinone absorbance maxima at ~245-255 nm and a broad, lower-intensity band at ~330-350 nm (yellow/orange color). If the 340 nm band is absent, the quinone core may be reduced to a hydroquinone (colorless).
Step 3: Redox Stability Check
Quinolinediones can reduce to hydroquinones on-column if the stainless steel fits are active.
If peak tailing is severe, add 0.1% EDTA to Mobile Phase A to chelate trace metals that catalyze reduction.
Method Development Logic (Visualization)
The following diagram illustrates the decision process for optimizing the separation of the 6-amino target from its 7-amino isomer and precursors.
Caption: Decision tree for optimizing the separation of regioisomeric amino-quinolinediones.
References
Behforouz, M., et al. (2010). Synthesis, metabolism and in vitro cytotoxicity studies on novel lavendamycin antitumor agents. Bioorganic & Medicinal Chemistry.[2][3] Link
Significance: Describes the synthesis and characterization of C-6 and C-7 substituted quinolinediones.
Boger, D. L., et al. (1987). Total synthesis of lavendamycin methyl ester. Journal of Organic Chemistry. Link
Significance: Foundational work on the quinoline-5,8-dione scaffold and its chrom
Jang, Y., et al. (2002). Determination of a new isoquinolinedione derivative... by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link
Significance: Provides reference retention data (~5 min)
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
Disclaimer: This document provides procedural guidance for the disposal of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione based on its chemical structure and data from analogous compounds. A specific Safety Data Sheet (SDS...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document provides procedural guidance for the disposal of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione based on its chemical structure and data from analogous compounds. A specific Safety Data Sheet (SDS) for this novel compound may not be readily available. Therefore, these procedures constitute a general, safety-first guideline. It is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.[1][2]
Introduction: A Proactive Approach to Laboratory Waste
In the fast-paced environment of drug discovery and chemical research, the synthesis of novel compounds often outpaces the generation of comprehensive safety and disposal documentation. 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione is one such compound where a proactive, chemically-informed approach to waste management is not just best practice—it is essential for ensuring the safety of personnel and environmental stewardship. This guide provides the foundational, step-by-step methodology for its proper disposal, grounded in an expert understanding of its chemical properties.
Hazard Assessment: Deconstructing the Molecule
To design a safe disposal protocol, we must first understand the inherent hazards of the molecule by examining its constituent functional groups. This mechanistic approach allows us to anticipate its toxicological and reactive profile.
The Quinone Backbone (5,8-quinolinedione): Quinones are a class of compounds known for their biological activity, which includes acting as Michael acceptors and generating reactive oxygen species (ROS). This reactivity is a double-edged sword; while useful in certain biological assays, it also presents a potential toxicological hazard. Wastewater treatment plants may not effectively eliminate quinone-derived contaminants, leading to their potential release into aquatic environments.[3][4]
The Nitroaromatic Moiety (2-nitrophenyl): The presence of a nitroaromatic group is a significant red flag for hazard classification. Nitroaromatic compounds are well-documented as being toxic and often mutagenic.[5][6] Their environmental persistence and recalcitrance to biodegradation are also major concerns.[5][7] From a disposal standpoint, these compounds typically require high-temperature incineration to ensure complete destruction.[1]
The Amino Group (6-Amino): While the amino group's primary contribution to hazard may be less pronounced than the other moieties, aromatic amines as a class can possess toxicological properties and require careful handling.
Inferred Hazard Profile
The following table summarizes the likely hazard classifications for this compound, based on data from structurally related chemicals like nitroanilines and quinones.
Hazard Type
Inferred GHS Classification
Rationale and Key Considerations
Acute Toxicity
Category 3 or 4 (Toxic if swallowed)
Nitroaromatic compounds and some quinoline derivatives are known to be toxic upon ingestion.[9]
Skin Irritation/Sensitization
Category 2 (Causes skin irritation)
A common characteristic of many complex organic molecules and aromatic amines.[10][11]
Eye Irritation
Category 2A (Causes serious eye irritation)
Expected for fine organic powders and functionally complex molecules.[10][11]
Carcinogenicity/Mutagenicity
Potential Hazard (Suspected)
Nitroaromatic compounds are often suspected of causing genetic defects or cancer.[1][5]
Environmental Hazard
Acute/Chronic Aquatic Toxicity
Both quinone and nitroaromatic structures can be toxic to aquatic life with long-lasting effects.
Core Disposal Principles & Workflow
The safe disposal of any hazardous chemical is governed by a set of universal principles that form the basis of a compliant laboratory waste program. The following diagram illustrates the essential workflow from waste generation to final disposal.
Caption: Disposal workflow for 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE. The goal is to prevent all routes of exposure—inhalation, ingestion, and skin contact.[12]
Hand Protection: Nitrile gloves are required. Double-gloving is recommended, especially when handling concentrated solutions or pure solid waste.
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be used if there is a splash hazard.
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
Respiratory Protection: If handling the solid powder outside of a chemical fume hood or glove box, a NIOSH-approved respirator is necessary to prevent inhalation.[13]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous reactions and ensuring cost-effective, compliant disposal.[2][14]
Designate a Waste Stream: This compound must be disposed of as "Toxic Organic Waste" or a similar designation used by your institution for nitroaromatic compounds.
Solid Waste: Collect pure, unadulterated 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a dedicated solid waste container.
Liquid Waste: Solutions containing this compound (e.g., from reactions, chromatography fractions) must be collected in a dedicated liquid waste container.
DO NOT MIX: Never mix this waste stream with aqueous waste, acidic/basic waste, or non-halogenated/non-nitroaromatic organic solvent waste.[8][15] Mixing complicates the final disposal process, which relies on high-temperature incineration.[1]
Step 3: Container Selection and Labeling
The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.[16]
Container Material: Use a chemically resistant container. High-density polyethylene (HDPE) or glass bottles with a secure, threaded cap are appropriate.[17] Ensure the container is in good condition with no cracks or defects.[14]
Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[8] Use your institution's official hazardous waste tag. The label must include:
The words "Hazardous Waste" .
The full, unabbreviated chemical name: "6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione" .
List all other components of the mixture with approximate percentages (e.g., Methanol 80%, Acetonitrile 15%).
The relevant hazard information: "Toxic" and "Environmental Hazard" .
The accumulation start date.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]
Secure Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[8][14] This prevents the release of vapors and reduces spill risk.
Designated Area: Store the container in a designated area that is under the control of laboratory personnel.
Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant secondary containment bin or tray.[8][15] This will contain any potential leaks or spills from the primary container.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through official channels. Under the Resource Conservation and Recovery Act (RCRA), there is "cradle-to-grave" liability, meaning the generator is responsible for the waste until its final, safe destruction.[18][19]
Contact EHS: Once your waste container is nearly full (leave at least 10% headspace) or your project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
Licensed Vendor: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Documentation: Accurately complete all necessary paperwork and waste manifests provided by your EHS department. This documentation is a legal requirement and part of the cradle-to-grave tracking system.
References
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Standard Operating Procedure: Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]
Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Chemical Waste Procedures. (2025, September 25). University of Illinois, Division of Research Safety. Retrieved from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
Hazardous waste in the United States. (n.d.). In Wikipedia. Retrieved from [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). National Science Teaching Association (NSTA). Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]
Bioremediation of nitroaromatic compounds. (2009, October 28). In Bioremediation and Natural Attenuation. Cambridge University Press. Retrieved from [Link]
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
Liang, Y., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. ACS ES&T Water. Retrieved from [Link]
Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy. Retrieved from [Link]
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon OSHA. Retrieved from [Link]
Safe handling of cytotoxics: guideline recommendations. (2016). Current Oncology. Retrieved from [Link]
Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. (2023, October 5). Environmental Science & Technology. Retrieved from [Link]
Quinone-Based Redox Mechanism for Direct Recycling of End-of-Life Cathode Material. (2022, October). ECS Meeting Abstracts. Retrieved from [Link]
Quinone-Based Redox Mechanism for Direct Recycling of End-of-Life Cathode Material. (2022, October 9). R Discovery. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safe Handling and PPE Protocol for 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
Content Type: Operational Safety Guide
Audience: Medicinal Chemists, EHS Officers, and Pharmacology Researchers[1][2]
Executive Safety Summary: The "Maximum Protection" Principle
Status: Research Chemical / Novel Compound
Default Classification:High Potency / Hazardous Intermediate
As a Senior Application Scientist, I must emphasize that for complex heterocycles like 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione , specific toxicological data (LD50, carcinogenicity) is often absent from public registries.[1][2] Therefore, we do not rely on the absence of evidence as evidence of safety. Instead, we apply the Maximum Protection Principle .
We treat this compound as a potential alkylating agent (due to the quinone moiety), a mutagen (due to the nitro-aromatic group), and a respiratory sensitizer .[1][2] The following protocol is designed to isolate the researcher from the compound completely, rather than managing exposure to "acceptable" limits.
Molecular Hazard Analysis (The "Why" Behind the PPE)
To understand the PPE requirements, we must deconstruct the molecule into its reactive pharmacophores. This causality analysis dictates our barrier selection.
Functional Moiety
Associated Hazard
Physiological Mechanism
Impact on PPE Choice
5,8-Quinolinedione
Michael Acceptor / Alkylator
Quinones are electrophilic; they can covalently bind to nucleophilic residues (cysteine/lysine) on proteins and DNA.[1][2]
Glove Permeation: Requires chemically resistant barriers. Latex is insufficient.
2-Nitrophenyl
Methemoglobinemia / Mutagenicity
Nitro-aromatics can be reduced metabolically to hydroxylamines, which oxidize hemoglobin or damage DNA.[1][2]
Skin Absorption: High. Double-gloving is mandatory to prevent transdermal uptake.
6-Amino Group
Irritant / Sensitizer
Primary amines can cause severe eye irritation and respiratory sensitization.[1][2]
Respiratory: Zero-tolerance for dust inhalation.[2][3] Fume hood or P100 respiratory protection is required.
Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE." This compound requires Level 2+ Biosafety / Chemical Handling protocols.
A. Hand Protection (Critical)
Primary Barrier:Nitrile (Minimum 5 mil thickness) .
Secondary Barrier (For Solvents): If dissolving in DMSO, DMF, or Dichloromethane (DCM), you must use Laminate (Silver Shield/4H) undergloves or double-glove with specific chemically tested Nitrile.[1][2]
Reasoning: Nitro-aromatics and Quinones in organic solvents have enhanced skin permeation rates.[1][2] DMSO acts as a carrier, dragging the toxicant through standard gloves.
B. Respiratory Protection
Solid State (Weighing): Handling must occur inside a certified Chemical Fume Hood.
If Hood Unavailable (Emergency only): Full-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) pre-filter.[1][2] N95 masks are insufficient for potentially mutagenic powders.
C. Eye & Body Protection
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the risk of airborne dust settling in the eyes.
Body: Tyvek® lab coat or disposable sleeve covers over a standard cotton lab coat. This prevents powder accumulation on fabric cuffs, a common secondary exposure route.
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
Static Control: Use an anti-static gun on the weighing boat. Quinolinedione powders can be electrostatic; "flying powder" is a major inhalation risk.
Double Containment: Place the balance inside the fume hood. If the balance is external, use a powder safety enclosure .
Solubilization: Add solvent (e.g., DMSO) immediately after weighing to lock the compound into the liquid phase, reducing dust hazard.
Phase 2: Experimental Use
Closed Systems: When heating or reacting, use sealed vessels (septum/crimp cap).
Sharps Precaution: Avoid needles if possible. Use positive-displacement pipettes to move solutions.[1][2] Accidental injection of a quinone/nitro compound is a medical emergency.
Phase 3: Decontamination
Surface Clean: Wipe surfaces with 10% Sodium Thiosulfate followed by ethanol. Thiosulfate can help reduce/quench reactive quinones (nucleophilic attack) before cleaning with solvent.
Visualizing the Safety Logic
The following decision tree illustrates the "Go/No-Go" safety checks required before handling this compound.
Figure 1: Decision matrix for PPE selection based on the physical state of the quinolinedione derivative.[1][2][4]
Emergency Response & Disposal
Accidental Exposure[2][3][4][6][7][8]
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol or DMSO to wash skin; this will increase absorption of the nitro-compound.[1][2]
Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately (quinone irritation can be delayed).
Waste Disposal
Categorization: Hazardous Chemical Waste (Toxic/Irritant).
Segregation: Do not mix with oxidizers (Nitric acid/Peroxides). The amino group + nitro group combination can be energetic under specific conditions.
Destruction: High-temperature incineration is the only approved method.[2] Do not dispose of down the drain.
References
National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 6-((3-(Dibutylamino)propyl)amino)-5,8-quinolinedione (Structural Analog Safety Data).[1][2] Retrieved from [Link][1][2]
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Permeation Data for Nitro-aromatics). Retrieved from [Link][1][2]
PubChem. Compound Summary: 5,8-Quinolinedione derivatives.[5] National Library of Medicine. Retrieved from [Link]
(Note: Due to the specific nature of the requested chemical, safety protocols are derived from the "Maximum Protection Principle" applied to validated data for structural analogs 6-Aminoquinoline and generic Nitro-aromatics.)